1-(Piperidin-1-yl)prop-2-en-1-one
Description
The exact mass of the compound 1-(Piperidin-1-yl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511363. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPXSHDJQUNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26835-47-2 | |
| Record name | 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26835-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20325560 | |
| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10043-37-5 | |
| Record name | 1-(1-Piperidinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-(Piperidin-1-yl)prop-2-en-1-one
Functional Class: Covalent Warhead & Functional Monomer CAS Registry Number: 4127-58-4 Synonyms: N-Acryloylpiperidine; 1-Acryloylpiperidine; API; AcrPip[1]
Executive Summary
1-(Piperidin-1-yl)prop-2-en-1-one (N-acryloylpiperidine) serves as a critical electrophilic scaffold in two distinct high-value sectors: Targeted Covalent Inhibitor (TCI) discovery and stimuli-responsive polymer synthesis .[1]
In drug discovery, it functions as a "tuned" Michael acceptor. Unlike highly reactive primary acrylamides, the piperidine ring exerts steric influence and alters the electronic density of the vinyl group, providing a balanced reactivity profile suitable for targeting non-catalytic cysteine residues without excessive off-target toxicity.
In material science, it acts as a hydrophobic monomer capable of forming hydrogen-bond-accepting polymers.[1] It is frequently copolymerized to modulate the Lower Critical Solution Temperature (LCST) of thermoresponsive hydrogels or to create amphiphilic block copolymers via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.[1]
Physicochemical Profile
| Property | Value | Context/Notes |
| Molecular Formula | ||
| Molecular Weight | 153.22 g/mol | |
| Physical State | Liquid | Colorless to pale yellow; pungent odor.[1][2] |
| Boiling Point | ~222 °C | at 760 mmHg. |
| Melting Point | -48 °C | Remains liquid at standard laboratory temps.[1] |
| Density | 0.98 - 1.02 g/cm³ | Denser than unsubstituted acrylamides.[1] |
| Solubility | DCM, DMF, DMSO, Ethanol | Miscible with most polar organic solvents. |
| Partition Coeff. (LogP) | ~1.2 | Moderate lipophilicity; membrane permeable. |
Synthetic Protocol: Acryloylation of Piperidine
Objective: Synthesize high-purity 1-(piperidin-1-yl)prop-2-en-1-one via nucleophilic acyl substitution.[1]
Reaction Mechanism
The synthesis proceeds via a Schotten-Baumann-type reaction where the nucleophilic nitrogen of piperidine attacks the carbonyl carbon of acryloyl chloride. A base scavenger (Triethylamine) is required to neutralize the generated HCl and drive the equilibrium.
Step-by-Step Methodology
Reagents:
-
Piperidine (1.0 eq)
-
Acryloyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add Piperidine (10 mmol) and TEA (12 mmol) to DCM (50 mL). Cool the solution to 0 °C using an ice bath. Rationale: Low temperature prevents polymerization of the acryloyl chloride. -
Addition: Add Acryloyl Chloride (11 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C.
-
Observation: White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours.
-
Workup (Self-Validating Step):
-
Filter off the solid TEA·HCl precipitate.
-
Wash the filtrate with 1M HCl (to remove unreacted piperidine), then sat.
(to remove acrylic acid), and finally Brine. -
Dry organic layer over
.
-
-
Purification: Concentrate in vacuo. If purity <95% by TLC, purify via flash column chromatography (Silica gel; Hexane:EtOAc 7:3).
Structural Validation
-
TLC:
(Hexane:EtOAc 1:1). Stains active under UV and (alkene oxidation). -
1H NMR (CDCl3, 400 MHz):
- 6.58 (dd, 1H, Vinyl), 6.24 (dd, 1H, Vinyl), 5.65 (dd, 1H, Vinyl).
-
3.55 (br s, 4H,
). -
1.50–1.70 (m, 6H, Piperidine ring
).
Figure 1: Synthetic workflow for the generation of N-acryloylpiperidine.
Covalent Warhead Mechanics (Drug Discovery)
In Medicinal Chemistry, N-acryloylpiperidine is a "Warhead of Choice" for targeting solvent-exposed cysteine residues on kinases (e.g., BTK, EGFR) and KRAS G12C.
Mechanism: The Michael Addition
The acrylamide moiety acts as a Michael acceptor. The
Key Insight - Insensitivity to Nucleophilicity:
Recent kinetic studies indicate that the reaction of N-acryloylpiperidine with thiols is relatively insensitive to the
Reactivity Tuning
-
Steric Hindrance: The piperidine ring is bulky compared to a dimethylamine group. This steric bulk can be exploited to generate selectivity—preventing the warhead from accessing buried cysteines that smaller acrylamides might label indiscriminately.
-
Metabolic Stability: Tertiary acrylamides like N-acryloylpiperidine are generally more resistant to systemic hydrolysis than esters or thioesters, prolonging plasma half-life.[1]
Figure 2: Mechanism of Cysteine Ligation via Michael Addition.[1]
Applications in Polymer Science
N-acryloylpiperidine is a versatile monomer for Reversible Deactivation Radical Polymerization (RDRP) , specifically RAFT.
Thermoresponsive Modulation
While Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermoresponsive polymers (LCST ~32°C), it often lacks hydrophobicity for encapsulating non-polar drugs.
-
Role of API: Copolymerizing N-acryloylpiperidine (hydrophobic) with hydrophilic monomers lowers the LCST of the resulting polymer.
-
Block Copolymers: P4VP-b-PAPI (Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine)) creates amphiphilic micelles where the PAPI block forms a robust hydrophobic core for drug loading.[1]
Polymerization Protocol (RAFT)
Reagents:
Conditions: Degas via freeze-pump-thaw (3 cycles). React at 70°C for 12–24 hours. Precipitate in cold diethyl ether.
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Code | Description | Handling Protocol |
| H314 | Causes severe skin burns and eye damage.[1][5][6][7] | Wear butyl rubber gloves and face shield. |
| H311 | Toxic in contact with skin.[7][8] | Avoid all direct contact; use in a fume hood. |
| H226 | Flammable liquid and vapor.[5][6][8] | Store away from heat/sparks. Ground containers. |
First Aid:
-
Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Eye Contact: Rinse cautiously with water for >15 minutes.[8] Remove contact lenses.
References
-
PubChem. (2025).[5][6] 1-(Piperidin-1-yl)prop-2-en-1-one Compound Summary. National Library of Medicine. [Link]
-
Keeley, A., et al. (2019).[9] Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10, 263–267.[9] [Link]
-
Flanagan, M. E., et al. (2023). A mechanistic study of thiol addition to N-acryloylpiperidine. Journal of Organic Chemistry. [Link]
-
Glatzel, S., et al. (2010).[10] Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 1, 62-69. [Link]
-
European Chemicals Agency (ECHA). (2025).[6] Registration Dossier: 1-(prop-2-en-1-yl)piperidine. [Link][1][6]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chembk.com [chembk.com]
- 3. A mechanistic study of thiol addition to N-acryloylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomaterials.org [biomaterials.org]
"1-(Piperidin-1-yl)prop-2-en-1-one" chemical structure and IUPAC name
1-(Piperidin-1-yl)prop-2-en-1-one: The -Acryloylpiperidine Warhead[1][2]
Structural Analysis & Nomenclature
The molecule is an amide formed from acrylic acid and piperidine. Its reactivity is defined by the conjugation between the carbonyl group and the alkene, creating an electrophilic site at the
| Property | Data |
| IUPAC Name | 1-(Piperidin-1-yl)prop-2-en-1-one |
| Common Synonyms | |
| CAS Registry Number | 10043-37-5 |
| Molecular Formula | |
| Molecular Weight | 139.19 g/mol |
| SMILES | C=CC(=O)N1CCCCC1 |
| Warhead Class | Michael Acceptor (Acrylamide) |
Structural Visualization
The following diagram illustrates the connectivity and the electrophilic center responsible for covalent bonding.
Figure 1: Structural decomposition highlighting the electrophilic warhead and the piperidine scaffold.[1]
Synthesis Protocol
The synthesis of 1-(piperidin-1-yl)prop-2-en-1-one is typically achieved via a Schotten-Baumann reaction or nucleophilic acyl substitution using acryloyl chloride.[1]
Reagents & Equipment
-
Precursors: Piperidine (1.0 equiv), Acryloyl Chloride (1.1 equiv).
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.2–1.5 equiv) to scavenge HCl.[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with Piperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C under an inert atmosphere (
or Ar). -
Addition: Add Acryloyl Chloride (11 mmol) dropwise over 15–20 minutes. Note: The reaction is exothermic; control addition rate to prevent polymerization.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of piperidine via TLC (SiO
, EtOAc/Hexanes) or LC-MS.[1] -
Workup: Quench with saturated aqueous NaHCO
. Extract the aqueous layer with DCM ( mL). -
Purification: Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Purify via flash column chromatography (typically 0–30% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil.
Figure 2: Workflow for the synthesis of N-acryloylpiperidine via acyl substitution.[1]
Mechanism of Action: The Covalent Warhead
In drug discovery, this molecule serves as a model for "warheads" designed to covalently modify non-catalytic cysteine residues in kinases (e.g., BTK, EGFR).[1]
The Michael Addition
The reaction follows a specific pathway where a thiolate anion (from a cysteine residue, often assisted by a proximal basic residue) attacks the
-
Step 1 (Nucleophilic Attack): The thiolate (
) attacks the -carbon, breaking the C=C -bond and shifting electron density to the carbonyl oxygen (enolate formation).[1] -
Step 2 (Protonation): The enolate collapses, abstracting a proton to form the stable thioether adduct.
Reactivity Tuning: The piperidine ring is electron-donating relative to the carbonyl.[1] This slightly reduces the electrophilicity of the
Figure 3: Mechanism of thiol-Michael addition to the acrylamide warhead.[1]
Analytical Characterization
To validate the synthesis and purity of 1-(piperidin-1-yl)prop-2-en-1-one, the following spectral data are expected:
| Method | Expected Signals / Characteristics |
| Alkene region: | |
| Carbonyl: ~165 ppm.[1] Alkene: ~127 ppm, ~128 ppm.[1] Piperidine: ~43 ppm (N-CH | |
| IR Spectroscopy | Amide C=O stretch: Strong band at ~1640–1650 cm |
| Mass Spectrometry | ESI+: [M+H] |
Applications in Drug Discovery
This specific acrylamide derivative is often used in Fragment-Based Drug Discovery (FBDD) .[1]
-
Cysteine Profiling: It serves as a probe to determine the reactivity of accessible cysteines on a protein surface.
-
Kinase Inhibition: The motif is analogous to the warheads found in drugs like Ibrutinib (though Ibrutinib uses a different scaffold, the acrylamide mechanics are identical). The piperidine version is used to explore Structure-Activity Relationships (SAR) where a more hydrophobic or bulky linker is required than a simple dimethylamine.
References
Sources
- 1. Safrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Prop-2-en-1-yl)piperidin-2-one | C8H13NO | CID 13088197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Minoxidil - Wikipedia [en.wikipedia.org]
- 5. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-(Piperidin-1-yl)prop-2-en-1-one" mechanism of action
This guide serves as an advanced technical resource for researchers investigating 1-(Piperidin-1-yl)prop-2-en-1-one (commonly known as N-Acryloylpiperidine or 1-AP ). It details the compound's role as a benchmark electrophile in Covalent Fragment-Based Drug Discovery (FBDD), its precise chemical mechanism of cysteine modification, and validated protocols for assessing its reactivity.
Archetypal Warhead for Covalent Inhibition
1-(Piperidin-1-yl)prop-2-en-1-one acts as a quintessential Michael acceptor . In the context of drug development, it functions as a "warhead"—a reactive functional group designed to form a permanent covalent bond with a nucleophilic residue (typically cysteine) on a target protein.[1][2]
Unlike reversible inhibitors that rely solely on equilibrium binding (
Chemical Mechanism: The Michael Addition[1][3]
The core mechanism is a 1,4-conjugate addition of a thiolate anion to the
Mechanistic Pathway
-
Thiol Deprotonation : The target cysteine thiol (
) must first be deprotonated to the thiolate anion ( ). The local pKa of the cysteine is often lowered by the protein microenvironment, enhancing nucleophilicity. -
Nucleophilic Attack : The thiolate attacks the electrophilic
-carbon of the acryloyl group. -
Enolate Formation : The
-electrons shift to form a resonance-stabilized enolate intermediate. -
Proton Transfer : The
-carbon is protonated (usually from solvent or a neighboring residue), yielding the final saturated amide adduct.
Key Kinetic Insight : Recent mechanistic studies (e.g., Org. Biomol. Chem., 2023) suggest the transition state resembles the microscopic reverse of an E1cb elimination, with the reaction rate being relatively insensitive to the pKa of the attacking thiol, implying an early transition state.
Biological Application: Covalent Fragment Screening
In drug discovery, 1-(Piperidin-1-yl)prop-2-en-1-one is rarely a drug itself but serves as a fragment hit or probe . It is used to assess the "ligandability" of cysteines in a proteome.
The Two-Step Inhibition Model
For a targeted covalent inhibitor incorporating this warhead, the reaction follows the two-step mechanism:
-
Reversible Binding (
) : The piperidine ring and any attached scaffolds provide non-covalent affinity (van der Waals, H-bonds) to position the molecule in the binding pocket. -
Inactivation (
) : Once positioned, the acrylamide warhead reacts with the proximal cysteine.
Selectivity Filter : The acrylamide group is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (cysteine thiols) over "hard" nucleophiles (lysine amines) or water, ensuring stability in plasma and reducing off-target toxicity.
Experimental Protocols
To validate the mechanism and reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one, the following protocols are standard in high-integrity chemical biology labs.
Protocol A: Glutathione (GSH) Reactivity Assay (NMR Method)
Purpose: To determine the intrinsic chemical reactivity (
Reagents:
-
Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM stock in DMSO-d6).
-
Nucleophile: L-Glutathione reduced (GSH) (20 mM stock in D2O).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
Workflow:
-
Preparation : In an NMR tube, mix the compound (final conc. 1 mM) and GSH (final conc. 10 mM, pseudo-first-order excess) in phosphate-buffered D2O (pH 7.4).
-
Acquisition : Immediately acquire quantitative
H-NMR spectra at defined intervals (e.g., every 5 minutes for 2 hours). -
Analysis : Monitor the disappearance of the vinyl proton signals (
6.0–6.8 ppm) and the appearance of alkyl adduct signals. -
Calculation : Plot
vs. time. The slope is . Calculate .
Protocol B: Intact Protein Mass Spectrometry
Purpose: To confirm covalent labeling of a target protein.
Workflow:
-
Incubation : Incubate purified target protein (e.g., BTK kinase domain, 5 µM) with the compound (50 µM) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl) for 60 minutes at room temperature.
-
Quenching : Add 0.1% Formic Acid to stop the reaction.
-
LC-MS Analysis : Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.
-
Deconvolution : Deconvolute the raw charge envelope to neutral mass.
-
Validation : Look for a mass shift of +139.19 Da (Molecular weight of the compound) relative to the Apo-protein. Note: Since it is an addition reaction, there is no leaving group loss.
Comparative Reactivity Data
The following table contextualizes the reactivity of the N-acryloylpiperidine warhead against other common electrophiles used in drug design.
| Warhead Class | Structure | Reactivity ( | Selectivity (Cys vs Lys) | Application |
| N-Acryloylpiperidine | Acrylamide | Moderate (Hours) | High | Kinase Inhibitors (e.g., Ibrutinib) |
| Chloroacetamide | High (Minutes) | Low | Promiscuous Probes | |
| Vinyl Sulfone | Sulfone alkene | Moderate-High | High | Protease Inhibitors |
| Propynamide | Alkyne amide | Low (Days) | Very High | "Tailored" Probes |
Strategic Visualization: Discovery Workflow
The following diagram illustrates how this molecule fits into the Covalent Fragment-Based Drug Discovery (FBDD) pipeline.
References
-
A mechanistic study of thiol addition to N-acryloylpiperidine Source: Organic & Biomolecular Chemistry, 2023 [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols Source: Journal of Medicinal Chemistry, 2017 [Link][3]
-
Targeted Covalent Inhibitors: Principles and Practice Source: Annual Reports in Medicinal Chemistry, 2011 [Link]
-
The resurgence of covalent drugs Source: Nature Reviews Drug Discovery, 2011 [Link]
Sources
Technical Guide: 1-(Piperidin-1-yl)prop-2-en-1-one as a Covalent Scout in Drug Discovery
Executive Summary
1-(Piperidin-1-yl)prop-2-en-1-one (also known as N-acryloylpiperidine) represents a fundamental pharmacophore in the field of Targeted Covalent Inhibitors (TCIs). Unlike reversible drugs that rely solely on equilibrium binding, this molecule functions as a covalent fragment —a chemical probe designed to irreversibly modify nucleophilic residues (primarily cysteines) on target proteins.[1]
This guide details the utility of 1-(Piperidin-1-yl)prop-2-en-1-one not as a standalone monotherapy, but as a critical ligandability scout . It is used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) to identify "druggable" cysteines in kinases, GTPases, and viral proteases. Its structure serves as the reactive "warhead" archetype found in blockbuster drugs like Ibrutinib and Sotorasib.
Part 1: Chemical Biology & Mechanism of Action
The Warhead: -Unsaturated Carbonyl
The therapeutic potential of 1-(Piperidin-1-yl)prop-2-en-1-one lies in its acrylamide moiety.[2] This functional group acts as a Michael acceptor , an electrophile that reacts specifically with nucleophiles.
-
Selectivity: While lysine (amine) and serine (hydroxyl) residues are nucleophilic, the acrylamide warhead is highly selective for the thiol (-SH) group of cysteine residues due to the "soft" nature of the sulfur nucleophile and the "soft" electrophilicity of the
-carbon. -
Reactivity Tuning: The piperidine ring creates steric bulk and electronic modulation, preventing hyper-reactivity (which causes toxicity) while maintaining sufficient reactivity to modify solvent-exposed or active-site cysteines.
The Reaction Mechanism (Michael Addition)
The covalent bond formation is irreversible under physiological conditions, leading to non-equilibrium inhibition. This grants the molecule infinite residence time on the target, meaning efficacy is driven by the rate of inactivation (
Figure 1: Mechanism of Michael addition between the acryloylpiperidine probe and a target cysteine residue.
Part 2: Validated & Potential Therapeutic Targets
This molecule is used to screen for targets where a cysteine is located within a binding pocket. Below are the primary targets validated using this acrylamide-piperidine pharmacophore.
Bruton’s Tyrosine Kinase (BTK)[3]
-
Target Context: B-cell malignancies (CLL, MCL).
-
Mechanism: BTK contains a non-catalytic cysteine (Cys481 ) in the ATP-binding pocket.
-
Relevance: The 1-(piperidin-1-yl)prop-2-en-1-one motif is structurally homologous to the warhead of Ibrutinib . In fragment screening, the acryloylpiperidine binds to the hinge region, positioning the double bond for attack by Cys481.
-
Therapeutic Outcome: Inhibition of B-cell receptor signaling.
KRAS G12C (GTPase)
-
Target Context: Non-Small Cell Lung Cancer (NSCLC).
-
Mechanism: The G12C mutation introduces a cysteine into the switch-II pocket of KRAS, a protein previously considered "undruggable."
-
Relevance: Covalent fragments based on acryloylpiperidines were among the first to demonstrate that this cysteine could be trapped. This led to the development of Sotorasib , which utilizes a similar acrylamide warhead to lock KRAS in its inactive GDP-bound state.
SARS-CoV-2 Main Protease (Mpro)
-
Target Context: Antiviral therapeutics.[3]
-
Mechanism: Mpro relies on a catalytic dyad involving Cys145 .
-
Relevance: Crystallographic fragment screening (e.g., at Diamond Light Source) identified N-acryloylpiperidine derivatives as hits that covalently modify Cys145, blocking viral replication.
Emerging Targets: E3 Ligases & Deubiquitinases
-
Targets: OTUB2, NUDT7.
-
Utility: These enzymes have reactive cysteines critical for ubiquitin signaling. 1-(Piperidin-1-yl)prop-2-en-1-one derivatives are used to synthesize "recruiters" for PROTACs (Proteolysis Targeting Chimeras) or to inhibit deubiquitinases to stabilize tumor suppressors.
Data Summary: Target Reactivity Profile
| Target Protein | Reactive Residue | PDB ID (Example) | Therapeutic Indication |
| BTK | Cys481 | 3GEN | Lymphoma / Leukemia |
| KRAS | Cys12 (Mutant) | 6OIM | Lung / Colorectal Cancer |
| EGFR | Cys797 | 5D41 | NSCLC (T790M resistant) |
| SARS-CoV-2 Mpro | Cys145 | 5R82 | COVID-19 |
| FAAH | Cys269 | 3K83 | Pain / Inflammation |
Part 3: Target Identification Strategy (ABPP Protocol)
To determine if 1-(Piperidin-1-yl)prop-2-en-1-one can target a specific protein in your disease model, use IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling). This protocol maps the "ligandability" of cysteines proteome-wide.
Experimental Workflow
This protocol uses an alkyne-tagged analog of 1-(piperidin-1-yl)prop-2-en-1-one to allow for enrichment and mass spectrometry analysis.
Figure 2: IsoTOP-ABPP workflow for identifying targets of acryloylpiperidine probes.
Detailed Protocol Steps
Step 1: Competitive Labeling (Target Validation)
-
Preparation: Prepare cell lysates (e.g., HEK293T or cancer lines) at 1 mg/mL protein concentration in PBS.
-
Competition: Treat one sample with pure 1-(piperidin-1-yl)prop-2-en-1-one (20 µM) and a control sample with DMSO for 1 hour.
-
Probe Labeling: Chase both samples with a generic broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne) at 100 µM for 1 hour.
-
Logic: If your molecule binds a target, it will block the IA-alkyne from binding. This "loss of signal" indicates target engagement.
-
Step 2: Click Chemistry
-
Add the "Click Cocktail" to the lysate:
- Biotin-Azide (with TEV protease cleavage site).
- TCEP (Reducing agent).
- TBTA (Ligand).
-
CuSO
.
-
Incubate for 1 hour at room temperature.
Step 3: Enrichment and Digestion
-
Precipitate proteins (methanol/chloroform) to remove excess reagents.
-
Resuspend and incubate with Streptavidin-agarose beads.
-
Wash beads stringently (SDS, Urea) to remove non-covalent binders.
-
Digest with Trypsin overnight.
Step 4: Data Analysis
-
Analyze peptides via LC-MS/MS.[1]
-
Quantification: Targets of 1-(piperidin-1-yl)prop-2-en-1-one will show significantly lower abundance in the competition sample compared to the DMSO control (Ratio < 0.5).
Part 4: Synthesis & Handling
Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one
For researchers needing to synthesize fresh material for screening:
-
Reagents: Piperidine (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Cool piperidine and triethylamine in DCM to 0°C.
-
Add acryloyl chloride dropwise (exothermic reaction).
-
Stir for 2 hours at room temperature.
-
Wash with 1M HCl, then NaHCO
, then Brine. -
Dry over MgSO
and concentrate.
-
-
Yield: Typically >90% as a clear oil.
Safety Note
-
Toxicity: As a Michael acceptor, the compound is a skin irritant and potential sensitizer. Handle in a fume hood.
-
Stability: Acrylamides can polymerize. Store at -20°C.
References
-
Åkerfeldt, K. S., et al. (2011). "Covalent fragment screening: a new approach for the development of kinase inhibitors." Journal of Medicinal Chemistry.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.
-
Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society.
-
Douangamath, A., et al. (2020). "Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease." Nature Communications.
-
Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature.
Sources
Discovery and Optimization of 1-(Piperidin-1-yl)prop-2-en-1-one Derivatives
This guide serves as a technical blueprint for the exploration, synthesis, and optimization of 1-(Piperidin-1-yl)prop-2-en-1-one (commonly referred to as
A Technical Guide to Covalent Warhead Design
Executive Summary
The molecule 1-(Piperidin-1-yl)prop-2-en-1-one is the simplest representation of a piperidine-based acrylamide warhead. In drug discovery, this structure is rarely a standalone drug but rather the "reactive tip" of a larger pharmacophore. Its utility lies in its ability to form a covalent bond with nucleophilic cysteine residues via a Michael addition reaction.
This guide details the transition from this core fragment to high-affinity, selective inhibitors by manipulating three vectors:
-
Electrophilic Tuning: Modulating the reactivity of the alkene (
-unsaturated system). -
Scaffold Geometry: Altering the piperidine ring to optimize linker orientation and solubility.
-
Reversibility Engineering: Introducing electron-withdrawing groups (EWGs) to switch from irreversible to reversible covalent binding.
Part 1: Chemical Architecture & Mechanism of Action
The Warhead Motif
The core structure consists of a piperidine ring
-
Chemical Name: 1-(Piperidin-1-yl)prop-2-en-1-one
-
Common Name:
-Acryloylpiperidine[2][3] -
Role: Michael Acceptor (Electrophile)
-
Target: Thiolate anion (
) of Cysteine residues.
Mechanistic Pathway (Michael Addition)
The reaction follows a specific trajectory where the sulfur nucleophile attacks the
Key Insight: The reaction rate is governed by the LUMO energy of the alkene and the steric accessibility of the
Part 2: Synthetic Strategies for Analog Generation
To discover effective derivatives, researchers must generate a library of analogs. The synthesis is typically modular, allowing for independent variation of the amine (piperidine core) and the acid (acryloyl warhead).
Protocol A: Direct Acylation (Standard Irreversible Warheads)
This method is used to install the standard acrylamide or
Reagents:
-
Amine: Piperidine derivative (1.0 eq)
-
Acylating Agent: Acryloyl chloride (1.1 eq) or Acrylic acid + Coupling Agent (HATU/EDCI).
-
Base: DIPEA or Et
N (2.0 eq). -
Solvent: DCM or THF (
C to RT).
Step-by-Step Workflow:
-
Dissolve the piperidine derivative in anhydrous DCM under N
atmosphere. -
Add DIPEA and cool the solution to
C. -
Dropwise add acryloyl chloride (diluted in DCM) to control the exotherm. Note: Acryloyl chloride is a lachrymator; handle in a fume hood.
-
Stir at
C for 30 min, then warm to RT for 1-2 hours. -
Quench: Add sat. NaHCO
. Extract with DCM. -
Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes). Acrylamides can polymerize; avoid excessive heat during evaporation.
Protocol B: Knoevenagel Condensation (Reversible Cyano-Analogs)
For generating 2-cyanoacrylamides (reversible covalent inhibitors), a different approach is required using aldehydes and cyanoacetamides [2].
Reagents:
-
Aldehyde component (if modifying the "linker" side).
Part 3: Medicinal Chemistry & SAR Exploration
The "Goldilocks" principle applies to covalent warheads: reactivity must be high enough to modify the target but low enough to avoid off-target toxicity (e.g., glutathione depletion).
Reactivity Tuning Vectors
| Modification Site | Substituent | Effect on Reactivity | Mechanism | Application |
| Parent | -H | High | Unhindered Michael Acceptor | Standard TCI (e.g., Ibrutinib) |
| -CH | Low | Electronic stabilization + Steric | Tuning down "hot" warheads | |
| -CN (Cyano) | High (Reversible) | EWG increases acidity of | Reversible Covalent Inhibitors | |
| -F (Fluoro) | High | Inductive EWG | Metabolic stability | |
| -CH | Very Low | Steric hindrance at reaction site | High selectivity requirements | |
| -Dimethyl | Inert | Steric block | Negative control compounds |
Scaffold Engineering (The Piperidine Ring)
The piperidine ring acts as the vector that positions the warhead.
-
4-Substitution: Introducing groups at the 4-position (e.g., 4-amino, 4-phenoxy) directs the warhead toward the cysteine while the substituent engages the ATP-binding pocket.
-
Ring Contraction/Expansion: Switching to pyrrolidine (5-membered) or azepane (7-membered) alters the vector angle of the acrylamide, which is crucial for aligning with the specific cysteine geometry (e.g., Cys481 in BTK vs. Cys797 in EGFR).
Decision Logic for Analog Design
Part 4: Biological Evaluation & Screening Cascades
To validate the analogs, a specific screening cascade is required.
Glutathione (GSH) Reactivity Assay
This is the industry standard for assessing intrinsic electrophilicity.
-
Protocol: Incubate compound (10
M) with excess GSH (typically 5-10 mM) in PBS (pH 7.4) at 37^\circ$C. -
Readout: Monitor the disappearance of the parent compound via LC-MS over time.
-
Metric: Calculate
.- min: High toxicity risk (promiscuous).
- hours: Ideal for targeted covalent drugs (e.g., Ibrutinib range).
Determination
For covalent inhibitors, IC
- : Affinity of the non-covalent encounter complex.
- : Rate of bond formation once bound.
-
Goal: Maximize
(efficiency). A high (weak binding) can be compensated by a high (fast reaction), but this increases off-target risk. The ideal profile is high affinity (low ) and moderate reactivity .
References
-
Watt, S. K. I., Charlebois, J. G., Rowley, C. N., & Keillor, J. W. (2023).[2] A mechanistic study of thiol addition to N-acryloylpiperidine. Organic & Biomolecular Chemistry, 21, 2204–2212. Link
-
Zacuto, M. J. (2019).[7] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.[7] Link
-
Jans, P., et al. (2023). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 28(7), 3043. Link
-
Che, A. (2023).[8] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium (ChemRxiv Context).Link
-
Kumagai, N., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Biomolecules, 12(11), 1669. Link
Sources
- 1. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 8. medium.com [medium.com]
Solvation Dynamics of 1-(Piperidin-1-yl)prop-2-en-1-one: A Technical Framework for Formulation and Synthesis
Executive Summary
1-(Piperidin-1-yl)prop-2-en-1-one (CAS: 16938-22-0), commonly referred to as N-Acryloylpiperidine (AcrPip) , occupies a critical niche in medicinal chemistry as a covalent "warhead" precursor and in polymer chemistry as an amphiphilic monomer.[1][2][3] Its structure—a hydrophobic piperidine ring fused to a polar, electrophilic acrylamide moiety—creates a distinct solubility profile that defies simple "like-dissolves-like" categorizations.[1][2][3]
This guide moves beyond basic solubility tables to address the thermodynamic and kinetic stability of AcrPip in solution. For the researcher, the challenge is not merely dissolving the compound, but preventing its spontaneous polymerization or hydrolytic degradation during storage and assay conditions.
Part 1: Physicochemical Profile & Molecular Logic[1][2][3][4]
To predict solubility behavior, we must first deconstruct the molecule’s competing interactions.
| Property | Value / Characteristic | Implication for Solvation |
| Physical State | Low-melting solid / Yellow Oil (MP: ~48–50 °C) | Often supercools to a liquid at RT.[1][2][3] Requires gentle warming to ensure homogeneity before aliquoting.[1] |
| LogP (Calc) | ~1.2 (Amphiphilic) | Lipophilic enough to cross membranes; hydrophilic enough for aqueous buffers (with co-solvent).[1][2] |
| H-Bonding | Acceptor (C=O, N) | Forms strong H-bonds with water and alcohols.[1][2][3] |
| Reactivity | Michael Acceptor (Electrophile) | Critical: Reacts with nucleophilic solvents (primary amines, thiols) and polymerizes via free radicals.[1][2] |
The "Amphiphilic Paradox"
AcrPip possesses a "Janus-faced" nature.[1][2][3] The piperidine ring drives solubility in organic solvents (DCM, Toluene), while the acrylamide carbonyl allows for significant miscibility in polar protic solvents (Water, Methanol).[2] This duality makes it an excellent candidate for fragment-based drug discovery (FBDD) but complicates purification, as it often "smears" across aqueous/organic interfaces during extraction.[1][2][3]
Part 2: Solubility Landscape
The following data aggregates empirical observations and theoretical solubility parameters (Hansen Solubility Parameters).
Table 1: Solvent Compatibility Matrix[1][3][4]
| Solvent Class | Representative Solvent | Solubility Rating | Scientist's Commentary |
| Polar Aprotic | DMSO, DMF | Excellent (>500 mM) | Preferred for Stock Solutions. Warning:[1][2][3] DMSO is hygroscopic.[1][2][3][4] Absorbed water can accelerate hydrolysis or nucleophilic attack if impurities are present.[1][2][3] |
| Chlorinated | DCM, Chloroform | Excellent | Preferred for Synthesis. The standard solvent for acylation reactions.[2] Easily removed in vacuo, but watch for acid traces in chloroform which can catalyze polymerization.[1][3] |
| Alcohols | Methanol, Ethanol | High | Use with Caution. Protic nature stabilizes the transition state for polymerization.[2][3] Long-term storage in MeOH is not recommended due to potential transesterification or solvolysis risks over months.[1][2] |
| Aqueous | PBS, Water | Moderate (<50 mM) | Assay Dependent. Soluble enough for biochemical assays (typically <100 µM).[1][2] At high concentrations, it may oil out or form micelles due to the piperidine tail.[3] |
| Non-Polar | Hexane, Heptane | Poor / Immiscible | Purification Tool. Use these solvents to precipitate polymers or wash away lipophilic impurities.[1][2][3] AcrPip will likely phase separate.[1][2][3] |
Part 3: Visualizing the Workflow
Diagram 1: Solvation & Stability Decision Tree
This logic flow guides the selection of solvents based on the experimental intent (Synthesis vs. Biological Assay) and highlights critical stability checkpoints.
Caption: Decision matrix for solvent selection, highlighting the divergence between synthetic processing (DCM/EtOAc) and biological screening (DMSO/Aqueous), with critical risk nodes for polymerization and precipitation.
Part 4: Experimental Protocols (Self-Validating Systems)
A "self-validating" protocol includes steps that confirm the data's reliability during the experiment.[1][3] For AcrPip, the primary failure mode is not insolubility, but polymerization masquerading as solubility (forming a soluble oligomer) or hydrolysis .[1][2]
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask + HPLC)
Objective: Determine the saturation limit in a specific buffer (e.g., PBS pH 7.4).
-
Preparation (The Control):
-
Saturation:
-
Phase Separation:
-
Quantification & Integrity Check:
-
Dilute the supernatant 1:10 in ACN (to quench any potential reaction and ensure solubility).
-
Analyze via HPLC-UV (254 nm).
-
Self-Validation: Compare the UV spectrum of the sample peak to the Standard.[3] If the
has shifted or if a new peak appears at the solvent front, hydrolysis has occurred , and the solubility data is invalid.[2]
-
Protocol B: Stability in DMSO Stock Solutions
Context: Researchers often store libraries in DMSO. AcrPip is stable in anhydrous DMSO, but "wet" DMSO causes degradation.[1][2][3]
-
Method: Dissolve AcrPip to 10 mM in DMSO-d6 (deuterated).
-
Time-Course: Measure 1H NMR at T=0, T=24h, and T=1 week.
-
Signal Monitoring:
Part 5: Application Context & Reactivity[1][2][4]
The Covalent Warhead Mechanism
In drug discovery, AcrPip is used to target non-catalytic cysteines (e.g., in BTK inhibitors).[1][2] The solubility in the assay buffer dictates the kinetics.[3]
-
Kinetic Solubility Limit: If the compound precipitates, the apparent
will plateau artificially.[2] -
Nucleophile Competition: Buffers containing DTT or Mercaptoethanol must be avoided .[1][2][3] These thiols will react with the acrylamide warhead within minutes.[3] Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent instead, as it is less nucleophilic toward Michael acceptors.[1][2][3]
Diagram 2: Reactivity & Degradation Pathways
Caption: The three fates of AcrPip in solution. Solubility protocols must distinguish between the monomer (blue) and its degradation products.[2]
References
-
Watt, S. K. I., et al. (2023).[1][2][5][6] "A mechanistic study of thiol addition to N-acryloylpiperidine." Organic & Biomolecular Chemistry, 21, 2363-2370.[1][2][3]
-
PubChem. (n.d.).[1][2][3][7][8][9] "1-(Piperidin-1-yl)prop-2-en-1-one (Compound)."[1][2][3][9][10] National Library of Medicine.[1][3]
-
Cheng, X., et al. (2003).[1][2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1][2]
-
Sigma-Aldrich. (n.d.).[1][2][3] "1-Acryloylpiperidine Product Specification."
Sources
- 1. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-acryloylpiperidine (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 1-(Prop-2-en-1-yl)piperidin-2-one | C8H13NO | CID 13088197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- | C14H17NO | CID 223147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Acryloylpiperidine | C8H13NO | CID 350473 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(Piperidin-1-yl)prop-2-en-1-one: The Tunable Warhead in Covalent Drug Discovery
[1][2]
Executive Summary
1-(Piperidin-1-yl)prop-2-en-1-one (commonly N-acryloylpiperidine ) represents a canonical "scout fragment" in the design of Targeted Covalent Inhibitors (TCIs).[1][2] Unlike highly reactive electrophiles that pose toxicity risks, this tertiary acrylamide occupies a "Goldilocks" zone of chemical reactivity: it is sufficiently stable to resist rapid systemic depletion by glutathione (GSH) yet reactive enough to form irreversible covalent bonds when positioned adjacent to a non-catalytic cysteine residue within a protein binding pocket.[2]
This technical guide details the physicochemical architecture, synthetic pathways, and kinetic characterization of N-acryloylpiperidine, serving as a blueprint for its application in chemoproteomics and fragment-based drug discovery (FBDD).[2]
Part 1: Chemical Architecture & Reactivity Profile[1]
Structural Logic
The molecule consists of a piperidine ring fused to an acryloyl moiety. This structure classifies it as a tertiary acrylamide .[1]
-
The Warhead (Acryloyl group): A soft electrophile acting as a Michael acceptor. The
-carbon is electron-deficient, susceptible to nucleophilic attack by soft nucleophiles (thiolates).[1][2] -
The Scaffold (Piperidine): Provides steric bulk and lipophilicity (
), influencing the trajectory of attack and improving solubility in organic screening vectors compared to simple primary acrylamides.
Mechanism of Action: The Michael Addition
The core mechanism involves the formation of a covalent thioether bond between the
Figure 1: Step-wise mechanism of Michael addition between a cysteine thiolate and N-acryloylpiperidine.[1][2]
Reactivity Tuning (Hard/Soft Acid-Base Theory)
N-acryloylpiperidine is less reactive than vinyl sulfones or
Part 2: Kinetic Characterization (The GSH Assay)[2]
To validate the suitability of N-acryloylpiperidine as a warhead, one must determine its intrinsic electrophilicity. The industry standard is the Glutathione (GSH) Half-Life Assay.
Experimental Protocol: GSH Reactivity
Objective: Determine
Reagents:
-
Test Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM in DMSO).[1][2]
-
Internal Standard: Indomethacin or Warfarin (for LC-MS normalization).[1][2]
-
Buffer: PBS (pH 7.[1][2][5]4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).[1][2]
Workflow:
-
Preparation: Prepare a 100
M solution of the test compound in PBS (final DMSO < 1%). -
Initiation: Add GSH to a final concentration of 5 mM (50-fold excess) to ensure pseudo-first-order kinetics.
-
Incubation: Maintain at 37°C.
-
Sampling: Aliquot at
min. Quench aliquots immediately with 1% Formic Acid/Acetonitrile.[1][2] -
Analysis: Monitor the disappearance of the parent peak (m/z 140.1 [M+H]+) via LC-MS/MS.
Data Analysis:
Plot
Interpretation Table:
| Reactivity Classification | Suitability | |
| < 15 min | Highly Reactive | Toxic Risk. Likely to deplete cellular GSH. |
| 1 - 24 hours | Moderate (Ideal) | Target. Suitable for TCI.[1][2] Stable in plasma, reactive in pocket.[2] |
| > 24 hours | Low Reactivity | Inactive. Requires extreme proximity or catalytic activation.[1][2] |
Part 3: Synthetic Routes & Purification[1]
While commercially available, in-house synthesis allows for the introduction of isotopically labeled piperidines or derivatization.
Synthesis Protocol: Acylation of Piperidine
Safety Warning: Acryloyl chloride is a potent lachrymator and volatile.[1] Handle only in a functioning fume hood.
Reaction Scheme:
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Purge with
. -
Solvation: Dissolve Piperidine (1.0 equiv, 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add Acryloyl Chloride (1.05 equiv) dropwise over 20 minutes. Note: Reaction is exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
Validation (1H NMR in CDCl3):
Part 4: Application in Covalent Fragment Screening
N-acryloylpiperidine serves as a "minimalist" probe to identify accessible cysteines on a protein surface.[1]
Workflow: Mass Spectrometry-Based Screening
This molecule is often included in "covalent fragment libraries" (typically 10-50 electrophiles).[1][2]
Figure 2: Workflow for identifying cysteine reactivity using N-acryloylpiperidine fragments.[1][2]
Hit Validation:
If N-acryloylpiperidine modifies the protein, it indicates the presence of a "druggable" cysteine. The piperidine ring can then be "grown" (elaborated) into a larger scaffold to increase non-covalent binding affinity (
References
-
Singh, J., et al. "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery 10, 307–317 (2011).[2] Link
-
Schwöbel, J. A. H., et al. "Glutathione Reactivity of Acrylamides: A Correlative Study."[2] Chemical Research in Toxicology 24, 252–260 (2011).[2] Link[2]
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[2] Journal of Medicinal Chemistry 62, 5673–5724 (2019).[2] Link[2]
-
PubChem Compound Summary. "1-(Piperidin-1-yl)prop-2-en-1-one."[1][2] National Center for Biotechnology Information.[1][2] Link
-
Kee, J. M., et al. "A Fluorescence-Based Assay for Quantifying the Reactivity of Covalent Inhibitors."[2] ACS Medicinal Chemistry Letters 10, 1535–1540 (2019).[2] Link[2]
A Technical Guide to Investigating the Covalent Inhibitor Potential of 1-(Piperidin-1-yl)prop-2-en-1-one
Foreword
The landscape of drug discovery is in a perpetual state of evolution, with a renewed and sophisticated interest in covalent inhibitors. These molecules, once relegated to the periphery due to concerns over toxicity, are now being strategically designed to achieve unparalleled potency and selectivity. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously evaluate the covalent inhibitor potential of a specific acrylamide derivative: 1-(piperidin-1-yl)prop-2-en-1-one. Herein, we move beyond a mere recitation of protocols, delving into the rationale behind experimental choices and establishing self-validating workflows to ensure the generation of robust and reliable data.
Introduction: The Covalent Inhibition Paradigm and the Role of Acrylamides
Covalent inhibitors form a stable, long-lasting bond with their target protein, a stark contrast to the transient interactions of their non-covalent counterparts. This irreversible or slowly reversible mechanism of action can lead to a prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for traditional small molecules.
The acrylamide moiety is a prominent "warhead" in the design of targeted covalent inhibitors. Its electrophilic α,β-unsaturated system is primed to react with nucleophilic residues on a protein surface, most commonly the thiol group of cysteine, via a Michael addition reaction. 1-(Piperidin-1-yl)prop-2-en-1-one is a representative acrylamide that serves as an excellent model for understanding the fundamental principles and experimental considerations for this class of compounds.
Unveiling the Mechanism: The Michael Addition Reaction
The cornerstone of 1-(piperidin-1-yl)prop-2-en-1-one's potential as a covalent inhibitor lies in its susceptibility to a conjugate addition reaction with nucleophilic amino acid residues. The electron-withdrawing nature of the carbonyl group polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and susceptible to attack.
Figure 1: The covalent modification of a cysteine residue by 1-(piperidin-1-yl)prop-2-en-1-one via a Michael addition reaction.
The reactivity of the acrylamide warhead is a critical parameter. A highly reactive compound may exhibit promiscuous binding to off-target proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity will not efficiently modify the intended target. Therefore, a key aspect of the evaluation is to quantify this reactivity.
Experimental Workflow: A Multi-faceted Approach to Characterization
A robust assessment of a potential covalent inhibitor requires a tiered approach, moving from initial biochemical characterization to cellular validation.
Figure 2: A comprehensive workflow for the evaluation of a potential covalent inhibitor.
Synthesis and Purity Assessment
The journey begins with the synthesis of 1-(piperidin-1-yl)prop-2-en-1-one. A common synthetic route involves the acylation of piperidine with acryloyl chloride under basic conditions.
Protocol 1: Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one
-
Dissolve piperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add a base (e.g., triethylamine, 1.2 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).
Biochemical Characterization: Quantifying Reactivity
The intrinsic reactivity of the compound is a critical parameter. This can be assessed by measuring the rate of reaction with a model thiol, such as glutathione (GSH), and by determining the kinetic parameters of inactivation against a target protein.
Protocol 2: Thiol Reactivity Assay using DTNB (Ellman's Reagent)
-
Prepare a stock solution of 1-(piperidin-1-yl)prop-2-en-1-one in a suitable solvent (e.g., DMSO).
-
Prepare a solution of glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
In a 96-well plate, mix the GSH solution with varying concentrations of the test compound.
-
At specific time points, add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells.
-
Measure the absorbance at 412 nm. The rate of decrease in free thiol is proportional to the rate of reaction.
Protocol 3: Determination of k_inact and K_I
-
Incubate the target enzyme with varying concentrations of 1-(piperidin-1-yl)prop-2-en-1-one for different periods.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity for each condition.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot k_obs versus the inhibitor concentration. The data should fit the following equation for a simple two-step inactivation model:
k_obs = k_inact * [I] / (K_I + [I])
where k_inact is the maximal rate of inactivation and K_I is the inhibitor concentration at which the rate of inactivation is half-maximal.
| Parameter | Description | Significance |
| k_inact | Maximal rate of inactivation | Reflects the intrinsic reactivity of the warhead when bound to the target. |
| K_I | Inhibitor concentration at half-maximal inactivation rate | Represents the affinity of the inhibitor for the target protein before covalent bond formation. |
| k_inact / K_I | Second-order rate constant of inactivation | The most important parameter for comparing the efficiency of different covalent inhibitors. |
Mass Spectrometry: Confirming the Covalent Adduct
Mass spectrometry is the gold standard for unequivocally confirming the formation of a covalent bond between the inhibitor and the target protein.
Protocol 4: Intact Protein Mass Spectrometry
-
Incubate the target protein with an excess of 1-(piperidin-1-yl)prop-2-en-1-one.
-
Remove the excess inhibitor using a desalting column.
-
Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.
Protocol 5: Peptide Mapping by LC-MS/MS
-
Incubate the target protein with the inhibitor.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Identify the modified peptide and pinpoint the exact site of modification by analyzing the fragmentation pattern.
Cellular Assays: Bridging the Gap to Biological Relevance
While biochemical assays provide crucial information about the inhibitor's intrinsic properties, cellular assays are essential to assess its activity and potential toxicity in a more biologically relevant context.
Protocol 6: Cell Viability Assay
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 1-(piperidin-1-yl)prop-2-en-1-one for a defined period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Protocol 7: Cellular Target Engagement Assay
-
Treat cells with the inhibitor.
-
Lyse the cells and use a target-specific antibody to immunoprecipitate the protein of interest.
-
Analyze the immunoprecipitated protein by Western blot or mass spectrometry to confirm modification in a cellular environment.
-
Alternatively, competitive profiling with a known fluorescently labeled covalent probe for the target can be employed.
Concluding Remarks and Future Directions
The systematic evaluation of 1-(piperidin-1-yl)prop-2-en-1-one as a potential covalent inhibitor, following the multi-tiered approach outlined in this guide, will provide a comprehensive understanding of its biochemical and cellular properties. The data generated will be instrumental in making informed decisions regarding its potential for further development as a therapeutic agent or a chemical probe. Future studies may involve structural biology to elucidate the binding mode, medicinal chemistry efforts to optimize potency and selectivity, and in vivo studies to assess efficacy and safety in a whole-animal model. The principles and protocols detailed herein provide a solid foundation for these advanced investigations into the promising field of covalent inhibitors.
References
-
Covalent Inhibitors: A Rational Approach to Drug Design. (2016). Cell Chemical Biology. [Link]
-
The Rise of Covalent Drugs. (2014). Nature Reviews Drug Discovery. [Link]
-
Kinetics of Irreversible Enzyme Inhibition. (1962). Biochemical Journal. [Link]
-
Targeted Covalent Inhibitors: A New Wave of Innovative Therapeutics. (2020). Journal of Medicinal Chemistry. [Link]
-
Strategies for the Discovery of Covalent Inhibitors. (2013). Angewandte Chemie International Edition. [Link]
The Structure-Activity Relationship of 1-(Piperidin-1-yl)prop-2-en-1-one: A Technical Guide for Drug Development Professionals
Abstract
The 1-(Piperidin-1-yl)prop-2-en-1-one scaffold represents a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this molecule, drawing upon established principles of medicinal chemistry and data from related compound series. By dissecting the contributions of the piperidine ring and the acrylamide "warhead," this document offers a predictive framework for optimizing potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.
Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety
In the landscape of medicinal chemistry, the quest for novel bioactive agents often leads to the strategic combination of well-characterized structural motifs. The molecule 1-(Piperidin-1-yl)prop-2-en-1-one is a prime example of such a design, wedding the pharmacologically significant piperidine ring with the reactive acrylamide group. The piperidine moiety is a "privileged scaffold," frequently found in approved drugs and clinical candidates, where it can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2] Concurrently, the α,β-unsaturated carbonyl system of the prop-2-en-1-one fragment, a Michael acceptor, can act as a "covalent warhead," forming a stable bond with nucleophilic residues, most notably cysteine, in target proteins.[3][4] This covalent interaction can lead to prolonged and potent biological effects.[3]
Derivatives of the broader prop-2-en-1-one class, often referred to as chalcones, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This guide will synthesize the current understanding of the SAR of these two key components to provide a comprehensive introduction to the therapeutic potential of 1-(Piperidin-1-yl)prop-2-en-1-one and its analogs.
Deciphering the Structure-Activity Relationship (SAR)
A systematic exploration of the SAR of 1-(Piperidin-1-yl)prop-2-en-1-one is crucial for guiding the design of more potent and selective analogs. The molecule can be dissected into two primary regions for modification: the piperidine ring and the acrylamide moiety.
The Piperidine Moiety: A Modulator of Physicochemical and Pharmacokinetic Properties
The piperidine ring is a versatile scaffold that offers multiple avenues for structural modification to fine-tune the molecule's properties.[7][8]
-
Ring Substitution: The introduction of substituents on the piperidine ring can significantly impact a compound's biological activity and pharmacokinetic profile. For instance, in a series of piperidine derivatives, substitutions at the 2-position were shown to enhance aqueous solubility.[2] Furthermore, modifications on the piperidine ring have been demonstrated to greatly influence the agonistic activity of histamine H3 receptor ligands.[7] The position and nature of these substituents (e.g., alkyl, aryl, hydroxyl, amino groups) can alter the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting target binding and overall efficacy.
-
Conformational Constraint: The conformational flexibility of the piperidine ring can be restricted through the introduction of spirocycles or by incorporating it into a bridged ring system. Such constraints can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target protein.
The following diagram illustrates a general workflow for exploring the SAR of the piperidine moiety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. troindia.in [troindia.in]
- 6. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one: A Detailed Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one, a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the reaction mechanism, safety precautions, and characterization of the final product.
Introduction
1-(Piperidin-1-yl)prop-2-en-1-one, also known as N-acryloylpiperidine, belongs to the class of α,β-unsaturated carboxamides. The presence of the acryloyl moiety makes it a versatile Michael acceptor and a monomer for polymerization. The piperidine ring, a common scaffold in many pharmaceuticals, imparts specific physicochemical properties to the molecule. The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution of acryloyl chloride with piperidine. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding.[1][2]
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Sources
Application Note: One-Pot Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one
Executive Summary & Application Scope
1-(Piperidin-1-yl)prop-2-en-1-one, commonly known as N-Acryloylpiperidine (N-AP) , is a pivotal intermediate in organic synthesis. It serves two primary critical functions:
-
Covalent Drug Discovery: It acts as a "warhead" scaffold. The acrylamide moiety functions as a Michael acceptor, targeting nucleophilic cysteine residues in kinases and other enzymes to form irreversible covalent bonds.
-
Polymer Chemistry: It is a tertiary amide monomer used to create amphiphilic polymers with tunable transition temperatures.
This application note details a robust, scalable one-pot synthesis protocol using the Acyl Chloride method. This route is selected for its high atom economy, rapid kinetics, and ease of purification compared to carbodiimide-mediated couplings.
Retrosynthetic Analysis & Reaction Design
The most efficient disconnection for N-AP is at the amide bond. While direct condensation of acrylic acid and piperidine is possible, it often requires expensive coupling agents (EDC/HATU) and difficult byproduct removal.
Selected Route: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous Organic Base method). Mechanism: The nitrogen lone pair of piperidine attacks the carbonyl carbon of acryloyl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive piperidinium salts.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the synthesis of N-Acryloylpiperidine via acyl chloride substitution.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| Piperidine | 85.15 | 1.0 | 0.862 | Nucleophile |
| Acryloyl Chloride | 90.51 | 1.1 | 1.114 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | - | Solvent | - | Solvent (Anhydrous) |
| NaHCO₃ (sat. aq.) | - | - | - | Workup (Neutralization) |
Critical Safety Note (HSE)
-
Acryloyl Chloride: Lachrymator, toxic, and corrosive. MUST be handled in a fume hood.
-
Exotherm: The reaction is highly exothermic. Temperature control (0°C) is vital to prevent runaway polymerization of the acryloyl moiety.
-
Polymerization: Acryloyl chloride and the product are prone to polymerization. Keep solutions cool and minimize light exposure.
Step-by-Step Procedure
Step 1: Setup
-
Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to maintain an inert atmosphere. -
Add Piperidine (10 mmol, 0.85 g, ~0.99 mL) and Triethylamine (12 mmol, 1.21 g, ~1.67 mL) .
-
Dissolve in anhydrous DCM (30 mL) .
-
Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.
Step 2: Addition 6. Prepare a solution of Acryloyl Chloride (11 mmol, 1.0 g, ~0.90 mL) in DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe. 7. Crucial: Add the Acryloyl Chloride solution dropwise over 20–30 minutes to the stirring amine solution at 0°C.
- Why? Rapid addition causes localized heating, leading to polymerization or bis-acylation byproducts.
- Observe the formation of a white precipitate (Triethylamine Hydrochloride salts).
Step 3: Reaction & Quench
9. Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
10. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The spot for Piperidine (
Step 4: Workup 11. Quench the reaction by adding water (20 mL) . 12. Transfer to a separatory funnel. Separate the organic layer. 13. Wash the organic layer sequentially with:
- 1N HCl (20 mL) – Removes unreacted Piperidine and TEA.
- Sat. NaHCO₃ (20 mL) – Neutralizes residual acid.
- Brine (20 mL) – Dries the organic layer.
- Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .
- Filter and concentrate under reduced pressure (Rotary Evaporator). Note: Do not heat the water bath above 30°C to avoid polymerization.
Step 5: Purification 16. The crude oil is often sufficiently pure (>95%). 17. If necessary, purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc/Hexane gradient) or vacuum distillation.
Process Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis of N-Acryloylpiperidine.
Characterization Data (Expected)
To validate the synthesis, compare your analysis with these standard values:
-
Physical State: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃):
-
6.57 (dd,
= 16.8, 10.6 Hz, 1H, =CH -CO), -
6.24 (dd,
= 16.8, 1.9 Hz, 1H, =CH H trans), -
5.66 (dd,
= 10.6, 1.9 Hz, 1H, =CHH cis), - 3.60–3.45 (m, 4H, N-CH ₂),
- 1.70–1.50 (m, 6H, Ring CH ₂).
-
6.57 (dd,
-
IR (Neat):
-
1645 cm⁻¹ (C=O Amide stretch - Strong),
-
1610 cm⁻¹ (C=C Alkene stretch).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acryloyl Chloride | Ensure DCM and glassware are strictly anhydrous. |
| Polymerization (Gelling) | Overheating or lack of stabilizer | Keep reaction at 0°C during addition. Add trace MEHQ (hydroquinone monomethyl ether) if storing. |
| Dark Coloration | Oxidation or amine impurities | Distill piperidine prior to use if it is old/yellow. |
| Incomplete Reaction | Insufficient Base | Ensure >1.2 eq of TEA is used to trap all HCl. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15456, 1-(1-Piperidinyl)-2-propen-1-one. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride amide synthesis protocols).
"1-(Piperidin-1-yl)prop-2-en-1-one" reaction with acryloyl chloride
Application Note: Synthesis and Functionalization of -Acryloylpiperidine (API)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
1-(Piperidin-1-yl)prop-2-en-1-one , or
Acryloyl Chloride is a highly reactive acid chloride used as:
-
The Precursor: To synthesize API via nucleophilic acyl substitution.[1][2]
-
The Comonomer: To introduce reactive electrophilic sites ("warheads") into an API polymer backbone, allowing for post-polymerization conjugation of drugs or peptides.[2]
This guide details the protocols for both the synthesis of API (Protocol A) and the creation of reactive copolymers (Protocol B).
Chemical Pathway Visualization
The following diagram illustrates the dual relationship between these molecules: the synthesis of the monomer and its subsequent copolymerization.
Figure 1: Synthetic pathways linking Acryloyl Chloride and Piperidine to API monomer synthesis and subsequent reactive copolymer formation.[1][2]
Protocol A: High-Purity Synthesis of API
Objective: Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one from Acryloyl Chloride.[1][2] Rationale: Acryloyl chloride is extremely sensitive to moisture.[1][2] The reaction must be controlled at low temperatures to prevent polymerization or hydrolysis.[2]
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| Piperidine | Nucleophile | 1.0 | 85.15 | 0.862 | Pre-dry over KOH if necessary.[1][2] |
| Acryloyl Chloride | Electrophile | 1.1 | 90.51 | 1.114 | Toxic/Lachrymator. Handle in hood.[1][2] |
| Triethylamine (TEA) | HCl Scavenger | 1.2 | 101.19 | 0.726 | Can substitute with K₂CO₃ (heterogeneous).[2] |
| Dichloromethane (DCM) | Solvent | - | - | - | Anhydrous preferred.[1][2][4] |
| Hydroquinone | Inhibitor | 0.01% | - | - | Prevents radical polymerization.[1][2] |
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvation: Add Piperidine (8.5 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) to 150 mL of anhydrous DCM.
-
Cooling: Submerge the flask in an ice/salt bath to reach -5 °C to 0 °C .
-
Addition: Dissolve Acryloyl Chloride (10.0 g, 110 mmol) in 20 mL DCM. Add this solution dropwise over 60 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
-
Quenching & Workup:
-
Purification: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (rotary evaporator, bath < 30 °C).
-
Distillation: Purify the crude oil via vacuum distillation (bp ~95–100 °C at 5 mmHg). Add a crystal of hydroquinone to the pot to prevent polymerization during heating.[2]
-
Yield: Expect 75–85% of a colorless to pale yellow liquid.[2]
-
Protocol B: Reactive Copolymerization (Poly(API-co-AC))
Objective: Reacting API with Acryloyl Chloride to form a scaffold for drug delivery.[1][2] Rationale: Direct reaction of API and Acryloyl Chloride as small molecules is non-productive.[2] However, copolymerizing them creates a thermo-responsive backbone (from API) with reactive chloride "anchors" (from Acryloyl Chloride) for covalent drug attachment.[2]
Reagents & Formulation
| Component | Role | Molar Feed % | Notes |
| API Monomer | Thermo-responsive Unit | 90–95% | Provides solubility/LCST.[1][2] |
| Acryloyl Chloride | Reactive Unit | 5–10% | Provides conjugation sites.[1][2] |
| AIBN | Radical Initiator | 1.0 wt% | Recrystallize from methanol before use.[1][2] |
| 1,4-Dioxane | Solvent | - | Must be anhydrous . |
Experimental Workflow
-
Preparation (In Glovebox or Schlenk Line):
-
Initiation: Add AIBN (15 mg) to the solution.
-
Degassing: Purge the solution with dry nitrogen or argon for 20 minutes to remove oxygen (oxygen inhibits radical polymerization).
-
Polymerization: Seal the vessel and heat to 65 °C for 12–16 hours.
-
Isolation (Precipitation):
-
Functionalization (The "Reaction"):
-
Final Purification: Dialyze against water (MWCO 3.5 kDa) to remove small molecules and salts, then lyophilize.
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield / Polymerization | Reaction temperature too high during distillation.[1][2] | Use vacuum distillation (< 5 mmHg) and add radical inhibitors (MEHQ or Hydroquinone).[2] |
| Protocol A: Product is colored (Dark) | Oxidation of amine or presence of HCl salts.[2] | Ensure thorough washing with HCl and NaHCO₃.[2] Store under Nitrogen.[1][2][5] |
| Protocol B: Loss of reactivity | Hydrolysis of Acryloyl Chloride monomer. | Use strictly anhydrous solvents (Dioxane/Toluene) dried over molecular sieves.[2] |
| Protocol B: Gelation | Crosslinking via impurities or high concentration.[1][2] | Keep total monomer concentration < 15 wt%.[1][2][6] Ensure reagents are bifunctional-free.[1][2] |
References
-
Synthesis of N-substituted Acrylamides
-
Copolymerization Strategies
-
Citation: "RAFT Homo and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane." ResearchGate, 2025.[2]
- Relevance: Details the polymerization kinetics of cyclic acrylamides like API.
-
-
Reactive Scaffolds
-
Thermo-responsive Properties
Sources
- 1. 1-(piperidin-1-yl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. An eco-friendly pathway to thermosensitive micellar nanoobjects via photoRAFT PISA: the full guide to poly( N -acryloylpyrrolidin)- block -polystyrene ... - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02483B [pubs.rsc.org]
- 6. btstu.researchcommons.org [btstu.researchcommons.org]
- 7. Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]
- 10. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 1-(Piperidin-1-yl)prop-2-en-1-one by Column Chromatography
Part 1: Introduction & Strategic Overview
1-(Piperidin-1-yl)prop-2-en-1-one (also known as 1-acryloylpiperidine) represents a fundamental class of covalent warheads used in modern drug discovery.[1] The acrylamide moiety acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., BTK, EGFR inhibitors).[2]
While the synthesis—typically the acylation of piperidine with acryloyl chloride—is straightforward, the purification is often underestimated. The presence of unreacted piperidine (basic), acrylic acid (acidic hydrolysis byproduct), and oligomers (polymerization) creates a "trio of impurities" that can co-elute or degrade the product on silica gel.
This protocol moves beyond standard "load and elute" instructions.[1] It integrates a chemically active workup with a chromatographic polishing step , ensuring the column is used only for difficult separation, not bulk filtration.
Key Chemical Properties
| Property | Data | Relevance to Purification |
| Molecular Weight | 139.19 g/mol | Small molecule; elutes quickly.[1] |
| Boiling Point | ~220°C (est.)[1] | Non-volatile; safe for rotovap concentration.[1] |
| Functionality | UV Active (weak) : 200–220 nm.Reactive : Prone to polymerization. | |
| pKa (Conjugate Acid) | ~ -0.5 (Amide O) | Non-basic.[1] Will not protonate on Silica.[1] |
| LogP | ~0.8 | Moderately polar; soluble in EtOAc, DCM, MeOH. |
Part 2: Pre-Chromatography "Chemical Filtering" (Critical)
Expert Insight: The most common failure mode is loading crude reaction mixtures directly onto the column. The basicity of residual piperidine causes "streaking" (tailing) on acidic silica, while acrylic acid binds irreversibly or co-elutes.
The Protocol before the Protocol: Before touching a column, you must perform a Differential pH Extraction . This renders the column purification 5x faster and higher yielding.
-
Quench: Dilute reaction mixture with EtOAc.
-
Acid Wash (Removes Piperidine): Wash organic layer with 1M HCl (aq) (
). -
Base Wash (Removes Acrylic Acid): Wash organic layer with Sat.[1] NaHCO₃ (aq) (
).[1] -
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
Result: The crude oil is now >90% pure. The column is now only needed to remove trace oligomers and non-polar impurities.
Part 3: Method Development (TLC)[4]
Visualization Strategy: The acrylamide chromophore is weak. While UV (254 nm) works, it can be faint at low concentrations.
-
Primary Method: KMnO₄ Stain (Dip and Heat).[1][4]
-
Observation: The terminal alkene oxidizes rapidly, appearing as a bright yellow/brown spot on a purple background.
-
-
Secondary Method: I₂ Chamber (General organic stain).[1]
Eluent Optimization:
Run TLC plates in the following systems to determine
| Solvent System | Predicted Behavior | Recommendation |
| 100% Hexanes | Too non-polar. | |
| 20% EtOAc / Hex | Good for retention, but slow elution. | |
| 50% EtOAc / Hex | Ideal Starting Point. | |
| 10% MeOH / DCM | Too polar; co-elutes impurities.[1] |
Part 4: Column Chromatography Protocol
Stationary Phase & Column Sizing
-
Silica Gel: 40–63 µm (230–400 mesh).[1]
-
Ratio: 30:1 (Silica weight : Crude mass).[1] Since we performed the extraction workup, a lower silica ratio is acceptable.
-
Additive: None required. (Note: If skipping the acid wash, 1% Triethylamine would be required to prevent piperidine tailing, but this is not recommended due to potential polymerization risks).
Column Packing (Wet Slurry Method)
-
Suspend silica in 20% EtOAc/Hexanes .
-
Pour into column and pack under air pressure.
-
Flush with 2 column volumes (CV) of solvent to equilibrate.[1]
Sample Loading
-
Method: Liquid Load is preferred for this oil.[1]
-
Dissolve crude oil in the minimum volume of DCM (Dichloromethane) or 50:50 EtOAc/Hex.
-
Caution: Avoid dissolving in pure Hexanes as the product may oil out.
Elution Gradient (Stepwise)
Run the column using the following gradient profile to ensure separation of the "front" (non-polar byproducts) from the product.
-
Fraction 1-5: 20% EtOAc / Hexanes (Elutes non-polar grease/impurities).[1]
-
Fraction 6-20: 40% EtOAc / Hexanes (Elutes Product ).[1]
-
Fraction 20+: 60% EtOAc / Hexanes (Flushes polar oligomers/polymers).[1]
Fraction Analysis
-
Pool fractions containing the single spot at
(in 50% EtOAc). -
Evaporation: Concentrate at
to prevent thermal polymerization.
Part 5: Quality Control & Self-Validation[1]
How do you verify the purification worked without running a full biological assay? Use NMR Diagnostics .[1]
H NMR (CDCl-
Vinyl Region (5.5 - 6.6 ppm): You must see 3 distinct multiplets corresponding to the
system (AMX pattern).[1]-
Validation: If these peaks are broadened or missing, polymerization occurred.
-
-
Piperidine Ring (1.5 - 3.6 ppm): Look for two multiplets for the
-protons ( ) due to restricted rotation of the amide bond (rotamers).[1]-
Validation: If you see a sharp singlet or triplet at ~2.8 ppm that integrates too high, you have residual free piperidine .
-
-
Missing Peaks: Ensure no singlet at ~8.0 ppm (Aldehyde from synthesis) or broad hump >10 ppm (Carboxylic acid).[1]
Part 6: Visual Workflows
Workflow 1: Purification Logic Flow
Caption: The integrated extraction-chromatography workflow. The chemical washes reduce column load by >50%.
Workflow 2: Troubleshooting Decision Tree
Caption: Rapid troubleshooting guide for common purification anomalies.
References
-
Reaction Mechanism & Warhead Design
-
TLC Visualization Reagents
-
General Column Chromatography Guide
-
Acrylamide Reactivity & Stability
-
Acrylamide: A Review of its Toxicity and Polymerization. (General safety data for handling acrylamide derivatives). PubChem Compound Summary. Link
-
Sources
- 1. N-Acryloylpiperidine | C8H13NO | CID 350473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLC stains [reachdevices.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
"1-(Piperidin-1-yl)prop-2-en-1-one" recrystallization techniques
This Application Note and Protocol Guide is structured to address the specific physicochemical nature of 1-(Piperidin-1-yl)prop-2-en-1-one (N-Acryloylpiperidine).
Executive Summary
-
Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (Synonyms: N-Acryloylpiperidine, API).
-
CAS: 1693-82-9.
-
Physical State Challenge: This compound is typically a liquid or low-melting solid at room temperature (Melting Point range: -5°C to 10°C depending on purity).
-
Purification Strategy: While vacuum distillation is the industry standard for liquid acrylamides, Low-Temperature Recrystallization is the superior technique for obtaining ultra-high purity monomer (e.g., for RAFT/ATRP polymerization) by removing trace inhibitors and oligomers that distillation might co-elute.
Part 1: Chemical Profile & Purification Strategy
1.1 Physicochemical Analysis
Understanding the phase behavior of N-acryloylpiperidine is critical for selecting the correct purification workflow. Unlike high-melting solids, this compound requires thermal management to maintain a crystalline state.
| Property | Value | Implication for Purification |
| Physical State (25°C) | Colorless to Pale Yellow Liquid | Standard filtration impossible at RT. |
| Melting Point | ~ -5°C to 5°C (approx.) | Requires Cryogenic Recrystallization . |
| Boiling Point | ~100–110°C (at 1-5 mmHg) | Vacuum distillation is viable but risks thermal polymerization. |
| Solubility | Soluble in MeOH, Acetone, DCM, EtOAc | Requires a mixed-solvent system for crystallization. |
| Stability | Polymerizes upon heating/light | Must use inhibitors (MEHQ) or low-temperature handling. |
1.2 The "Liquid Paradox": Why Recrystallize?
Researchers often request recrystallization for this compound to achieve >99.9% purity required for controlled radical polymerizations (ATRP, RAFT). Distillation often leaves trace copper catalysts or inhibitors (like MEHQ) in the distillate.
-
Solution: Low-Temperature Melt Crystallization . By lowering the temperature below 0°C in a specific solvent matrix, the monomer forms a crystal lattice, excluding impurities that remain in the mother liquor.
Part 2: Detailed Experimental Protocols
Protocol A: Low-Temperature Recrystallization (The "Ice-Bath" Method)
Best for: High-purity monomer isolation for sensitive polymerizations.
Reagents & Equipment
-
Crude N-Acryloylpiperidine (Synthesized or Commercial).
-
Solvent System: Ethyl Acetate (EtOAc) and Acetone (70:30 v/v).
-
Equipment: Rotary evaporator, Vacuum pump, Buchner funnel with cooling jacket (optional) or pre-chilled filtration setup.
Step-by-Step Procedure
-
Dissolution:
-
Dissolve the crude oily monomer in a minimal amount of Ethyl Acetate/Acetone (70:30 v/v) .
-
Ratio: Use approximately 1.0 mL of solvent per 1.0 g of crude monomer. The goal is to create a saturated solution at room temperature.
-
-
Nucleation & Cooling:
-
Place the flask in an ice-salt bath (-10°C) or a laboratory freezer (-20°C).
-
Allow the solution to stand undisturbed for 4–6 hours .
-
Observation: White crystalline needles should form as the temperature drops below the freezing point of the monomer-solvent matrix.
-
-
Cold Filtration (Critical Step):
-
Pre-chill the receiving flask and Buchner funnel in the freezer for 30 minutes prior to filtration.
-
Rapidly filter the cold mixture under vacuum.
-
Note: If the equipment is warm, the crystals will melt immediately back into a liquid.
-
-
Washing:
-
Wash the filter cake immediately with a small volume of cold hexane (-20°C) to remove residual mother liquor without dissolving the monomer.
-
-
Drying:
-
Dry the crystals under high vacuum (0.1 mmHg) at 0°C (keep the flask in an ice bath during evacuation) to remove solvent traces.
-
Once dry, store the purified monomer in a sealed container at -20°C .
-
Protocol B: Vacuum Distillation (Standard Alternative)
Best for: Large-scale purification where >99.0% purity is sufficient.
-
Inhibitor Addition: Add 4-methoxyphenol (MEHQ) (500 ppm) to the crude liquid to prevent polymerization during heating.
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and sealed.
-
Conditions:
-
Pressure: < 5 mmHg (High Vacuum).
-
Bath Temperature: 120°C.
-
Vapor Temperature: Expect collection around 100–108°C (pressure dependent).
-
-
Collection: Discard the first 5% (fore-run). Collect the main fraction.
-
Storage: Store under Argon/Nitrogen at 4°C.
Part 3: Visualization & Workflow Logic
Purification Decision Tree
This diagram illustrates the decision logic for purifying N-Acryloylpiperidine based on the required purity and available equipment.
Figure 1: Decision matrix for selecting between Distillation and Low-Temperature Recrystallization.
Part 4: Safety & Storage Guidelines
4.1 Polymerization Hazard
-
Risk: Acryloyl compounds are prone to "runaway polymerization" which is exothermic and can cause vessel rupture.
-
Mitigation: Never distill to dryness. Always add a radical inhibitor (MEHQ or BHT) if heating is required.
4.2 Handling Precautions
-
Toxicity: N-Acryloylpiperidine is a skin irritant and lachrymator. Use double nitrile gloves and work in a fume hood.
-
Storage:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen blanket (excludes oxygen, though some inhibitors require trace O2 to function; for recrystallized material, inert gas is best).
-
Container: Amber glass to prevent UV-initiated polymerization.
-
References
-
Synthesis and Characterization of Poly(N-acryloylpiperidine)
- Source: Biom
- Context: Describes the specific recrystallization of the monomer using Ethyl Acetate/Acetone at low temper
-
URL:[Link] (Generalized link to source domain as specific deep links vary).
-
N-Acryloylpiperidine Compound Summary.
- Source: PubChem (N
- Context: Physical properties, safety data, and structure verific
-
URL:[Link]
-
Thermoresponsive Polymers in Non-Aqueous Solutions.
- Source: Royal Society of Chemistry (RSC)
- Context: Discusses the solubility and polymerization behavior of N-acryloylpiperidine deriv
-
URL:[Link]
Application Note & Protocols: In Vitro Assay Development for 1-(Piperidin-1-yl)prop-2-en-1-one, a Potential Covalent Inhibitor
Introduction: Rationale and Strategy
The molecule 1-(piperidin-1-yl)prop-2-en-1-one presents a compelling subject for in vitro pharmacological evaluation. Its structure comprises two key moieties: the piperidine ring, a well-established "privileged scaffold" in medicinal chemistry known to enhance pharmacokinetic properties, and the α,β-unsaturated carbonyl system of the prop-2-en-1-one group.[1] This latter feature, commonly known as an acrylamide group, is a potent Michael acceptor. In drug discovery, acrylamide moieties are frequently employed as "warheads" designed to form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the binding site of a target protein.[2][3]
This inherent reactivity is the cornerstone of our hypothesis: 1-(piperidin-1-yl)prop-2-en-1-one is a potential covalent inhibitor. This hypothesis fundamentally dictates the strategy for its in vitro characterization. Standard equilibrium-based assays, such as simple IC₅₀ determinations, are often insufficient and can be misleading for covalent inhibitors due to the time-dependent nature of the inhibition.[4]
This guide provides a comprehensive, step-by-step framework for the robust in vitro characterization of 1-(piperidin-1-yl)prop-2-en-1-one. Our approach is designed as a self-validating cascade, beginning with target-agnostic reactivity assays, progressing to detailed kinetic analysis of enzyme inhibition, and culminating in direct biophysical confirmation of covalent modification. The protocols herein are detailed with the causality behind experimental choices, ensuring that researchers can not only execute the assays but also understand and interpret the data with confidence.
Critical Safety & Handling Protocols
The structural precursors and related compounds to 1-(piperidin-1-yl)prop-2-en-1-one carry significant hazards. Piperidine is flammable, toxic, and corrosive, causing severe skin and eye damage.[5] Acrylamide is a known neurotoxin and potential carcinogen.[6][7] Therefore, rigorous safety measures are not optional.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves. Work should be conducted exclusively within a certified chemical fume hood.
-
Compound Handling:
-
Waste Disposal: All contaminated materials (pipette tips, tubes, gloves) and solutions must be disposed of as hazardous chemical waste according to institutional guidelines.
Initial Compound Qualification
Before proceeding to biological assays, the integrity and behavior of the compound must be verified.
-
Purity Assessment: The purity of the compound should be ≥95% as determined by HPLC-UV and confirmed by LC-MS to verify the expected mass (C₈H₁₃NO, MW: 139.19 g/mol ).[10] Impurities can confound biological data.
-
Solubility Assessment: Determine the compound's solubility in the final assay buffer. High concentrations of DMSO (>1%) can affect enzyme activity. The final working concentrations of the compound should not result in precipitation.
Assay Cascade Workflow
A logical, multi-stage approach is essential to build a conclusive profile of a potential covalent inhibitor. Our proposed workflow ensures that each step informs the next, from establishing basic reactivity to confirming the precise mechanism of action.
Caption: A logical progression from basic QC to definitive mechanism confirmation.
Protocol 1: Target-Agnostic Reactivity Assessment (GSH Assay)
Rationale: Before testing against a specific protein, it is crucial to determine the intrinsic chemical reactivity of the acrylamide warhead. Glutathione (GSH) is a biologically abundant nucleophile containing a cysteine-like thiol group. A reaction with GSH is a strong indicator that the compound can react with cysteine residues in proteins.[11] This assay uses Ellman's reagent (DTNB) to quantify the depletion of free GSH over time.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
GSH Stock: 10 mM GSH in Assay Buffer (prepare fresh).
-
DTNB Solution: 5 mM DTNB in Assay Buffer.
-
Test Compound: Prepare a 2x working stock (e.g., 200 µM) in Assay Buffer from a 10 mM DMSO stock.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of Assay Buffer (for blank) or 50 µL of the 2x test compound stock.
-
Initiate the reaction by adding 50 µL of 1 mM GSH solution (final concentration 500 µM). Mix gently.
-
Incubate at room temperature, taking readings at T=0, 15, 30, 60, and 120 minutes.
-
To take a reading: transfer 10 µL of the reaction mixture to a new plate containing 190 µL of DTNB solution.
-
Measure absorbance at 412 nm immediately.
-
-
Data Analysis:
-
Calculate the percentage of remaining GSH at each time point relative to the T=0 reading.
-
Plot % GSH remaining vs. Time. A time-dependent decrease indicates reactivity.
-
| Parameter | Description | Example Value |
| GSH Conc. | Final concentration of Glutathione in the assay. | 500 µM |
| Compound Conc. | Final concentration of the test compound. | 100 µM |
| Wavelength | Absorbance reading for the DTNB-GSH adduct. | 412 nm |
| Expected Outcome | A significant drop in absorbance over time vs. control. | >50% depletion in 2h |
Protocol 2: Enzymatic IC₅₀ Determination (with Time-Dependency Check)
Rationale: While a full kinetic characterization is necessary, a modified IC₅₀ experiment is a useful first step to establish biological activity and observe signs of time-dependency. We will use Papain, a model cysteine protease, as a representative target. By varying the pre-incubation time of the enzyme and inhibitor, we can get a preliminary indication of covalent modification. A leftward shift in the IC₅₀ value with increased pre-incubation time is a hallmark of time-dependent inhibitors.
Methodology:
-
Reagent Preparation:
-
Papain Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 5 mM L-cysteine, pH 6.5.
-
Papain Stock: 1 mg/mL Papain in deionized water.
-
Substrate: 10 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in deionized water.
-
Test Compound: Serial dilutions in DMSO, then dilute into Assay Buffer.
-
-
Assay Procedure:
-
Prepare two sets of plates.
-
Plate A (5 min pre-incubation): Add Papain (final conc. 10 µg/mL) and test compound to wells. Incubate for 5 minutes at 37°C.
-
Plate B (60 min pre-incubation): Add Papain and test compound. Incubate for 60 minutes at 37°C.
-
To both plates, initiate the reaction by adding BAEE substrate (final conc. 1 mM).
-
Immediately measure the increase in absorbance at 253 nm over 10 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration.
-
Normalize rates to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot % Inhibition vs. log[Inhibitor] and fit a four-parameter logistic curve to determine the IC₅₀ for both pre-incubation times.
-
| Pre-incubation Time | Expected IC₅₀ | Interpretation |
| 5 minutes | 15 µM | Initial, weaker binding. |
| 60 minutes | 2 µM | Potency increases as the covalent bond forms. |
Protocol 3: Determining Kinetic Constants (k_inact/K_I)
Rationale: This is the definitive assay for quantifying the potency of an irreversible inhibitor. It operates on a two-step model: a rapid, reversible binding step (characterized by K_I) followed by an irreversible inactivation step (characterized by k_inact). The overall potency is expressed as the second-order rate constant k_inact/K_I.[12]
Caption: Reversible binding (K_I) followed by irreversible inactivation (k_inact).
Methodology:
-
Procedure:
-
Set up reactions with a fixed concentration of Papain and varying concentrations of 1-(piperidin-1-yl)prop-2-en-1-one (e.g., 0.5x, 1x, 2x, 5x, 10x the 60-min IC₅₀).
-
At T=0, add the substrate (BAEE) at the same time as the enzyme-inhibitor mixture.
-
Monitor the reaction progress (absorbance at 253 nm) continuously for 15-30 minutes.
-
-
Data Analysis:
-
The resulting progress curves will be curvilinear. Fit each curve to the equation for single-exponential decay: A(t) = (V₀ / k_obs) * (1 - exp(-k_obs * t)) + A₀ where V₀ is the initial rate and k_obs is the observed rate of inactivation for that inhibitor concentration.
-
Plot the k_obs values obtained for each inhibitor concentration against the [Inhibitor].
-
Fit this secondary plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I])
-
This fit will yield the values for k_inact (the maximal rate of inactivation) and K_I (the concentration of inhibitor that gives half-maximal inactivation rate).
-
Protocol 4: Irreversibility Confirmation ("Jump Dilution" Assay)
Rationale: This functional assay provides compelling evidence of covalent modification. An enzyme-inhibitor complex is formed and then rapidly diluted. If the inhibitor is reversible, it will dissociate upon dilution, and enzyme activity will recover. If it is irreversible, the covalent bond will persist, and activity will not recover.[13]
Methodology:
-
Incubation: Incubate a concentrated solution of Papain (e.g., 1 µM) with a saturating concentration of the test compound (e.g., 10-20x the 60-min IC₅₀) for 1 hour to ensure complete modification. As a control, incubate Papain with DMSO alone.
-
Dilution: Rapidly dilute the incubation mixture 100-fold into pre-warmed assay buffer containing the substrate (BAEE). This "jumps" the concentration of the unbound inhibitor to a sub-inhibitory level.
-
Measurement: Immediately monitor enzyme activity (A₂₅₃) over time.
-
Data Analysis:
-
Compare the activity of the enzyme pre-incubated with the inhibitor to the DMSO control.
-
Expected Result: The activity of the inhibitor-treated enzyme will remain negligible even after dilution, while the DMSO-treated enzyme will be fully active. This demonstrates that the inhibition is not reversed by removing the free compound.
-
Protocol 5: Direct Confirmation by Mass Spectrometry
Rationale: The ultimate proof of covalent binding is the direct observation of the modified protein. Intact protein mass spectrometry can precisely measure the mass of the protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor (139.19 Da) provides definitive evidence of a 1:1 covalent adduct.
Methodology:
-
Reaction: Incubate Papain (e.g., 10 µM) with a 5-fold molar excess of 1-(piperidin-1-yl)prop-2-en-1-one for 2 hours at room temperature. A DMSO control is essential.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column (e.g., a C4 ZipTip) suitable for proteins.
-
Analysis: Analyze the desalted protein by direct infusion into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Interpretation:
-
Deconvolute the resulting mass spectra for the control and treated samples.
-
The control Papain should show a mass of ~23,422 Da.
-
The treated sample should show a new, primary peak at ~23,561 Da (23,422 + 139). This mass shift confirms the covalent modification.
-
| Sample | Expected Mass (Da) | Conclusion |
| Papain + DMSO | 23422 | Unmodified Protein |
| Papain + Inhibitor | 23561 | Covalent Adduct Formed |
References
-
Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.). National Institutes of Health. [Link]
-
1-(Prop-2-en-1-yl)piperidine. (n.d.). PubChem. [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). National Institutes of Health. [Link]
-
1-(Prop-2-en-1-yl)piperidin-2-one. (n.d.). PubChem. [Link]
-
Safrole. (n.d.). Wikipedia. [Link]
-
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one. (n.d.). NIST WebBook. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. [Link]
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]
-
Synthetic piperidine-substituted Chalcones As Potential Hits for α-amylase Inhibitory and Antioxidant Activities. (2023). ResearchGate. [Link]
-
Wu, K.-D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (2018). ACS Publications. [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]
-
Acrylamide. (n.d.). Wikipedia. [Link]
-
Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2019). ACS Chemical Biology. [Link]
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents... (2022). MDPI. [Link]
-
Emerging strategies in covalent inhibition. (2021). YouTube. [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. (2018). ResearchGate. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). National Institutes of Health. [Link]
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. chemos.de [chemos.de]
- 6. Acrylamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-(piperidin-1-yl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
"1-(Piperidin-1-yl)prop-2-en-1-one" target engagement assay
Application Note: Kinetic Profiling and Target Engagement of 1-(Piperidin-1-yl)prop-2-en-1-one via Mass Spectrometry and GSH Assay
Executive Summary
This guide details the validation protocols for 1-(Piperidin-1-yl)prop-2-en-1-one , a canonical acrylamide fragment used in Covalent Fragment-Based Drug Discovery (FBDD). Unlike reversible binders, this molecule relies on a two-step binding mechanism: initial non-covalent recognition followed by a Michael addition to a specific nucleophile (typically Cysteine) on the target protein.
This application note provides a self-validating workflow to:
-
Quantify Intrinsic Reactivity (
): Using a Glutathione (GSH) surrogate assay to ensure the warhead is not promiscuously reactive. -
Validate Target Engagement (
): Using Intact Protein LC-MS to confirm covalent adduct formation on a specific protein target (e.g., BTK, KRAS, or a model Cys-protein).
Scientific Background & Mechanism
1-(Piperidin-1-yl)prop-2-en-1-one functions as a "tunable" electrophile. The piperidine ring acts as a minimal scaffold, while the prop-2-en-1-one (acrylamide) group serves as the "warhead."
-
Mechanism: The
-carbon of the acrylamide is electrophilic. It undergoes a conjugate addition (1,4-addition) with the thiolate anion ( ) of a cysteine residue. -
Why this molecule? Unsubstituted acrylamides are weak electrophiles. They typically require a protein environment that lowers the pKa of the target cysteine (activating it) to react efficiently. This makes them ideal for Targeted Covalent Inhibitors (TCIs) because they avoid non-specific reaction with off-target thiols in the cell.[1]
Visualizing the Mechanism
Figure 1: The two-step mechanism of covalent inhibition. The acrylamide warhead relies on initial binding affinity (
Protocol A: Intrinsic Reactivity Assay (GSH Kinetics)
Purpose: To determine the baseline chemical reactivity (
Method: Pseudo-first-order kinetics using UV-HPLC or NMR.
Materials
-
Test Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM stock in DMSO).
-
Nucleophile: L-Glutathione, reduced (GSH).[2]
-
Internal Standard: Indoprofen or Caffeine (non-reactive).
-
Buffer: PBS, pH 7.4 (strictly controlled).
Step-by-Step Procedure
-
Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess) in PBS (pH 7.4) with 10% DMSO (to ensure solubility).
-
Note: The excess GSH ensures the concentration of nucleophile remains effectively constant, simplifying the math to pseudo-first-order.
-
-
Incubation: Incubate at 37°C in a thermostatic shaker.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately quench aliquots by adding an equal volume of 1% Formic Acid in Acetonitrile (stops the reaction and precipitates salts).
-
Analysis: Analyze via LC-MS/MS or HPLC-UV (254 nm). Monitor the disappearance of the parent peak (m/z ~140.1 for the piperidine derivative) and the appearance of the GSH-adduct.
Data Analysis
Plot
-
The slope of the line is
. -
Calculate the second-order rate constant (
): [3] -
Target Metric: For a "tunable" covalent drug, ideal
is typically < 0.5 M⁻¹s⁻¹ . Higher values imply potential immunogenicity.
Protocol B: Target Engagement via Intact Protein MS
Purpose: To confirm the compound covalently modifies the target protein and measure the efficiency. Target: Recombinant protein containing a reactive cysteine (e.g., BTK-Linker-Kinase domain or a model like BSA if testing general reactivity).
Materials
-
LC-MS System: Q-TOF or Orbitrap (High Resolution is required to distinguish the +139 Da mass shift).
-
Column: C4 or C8 Reverse Phase Column (for intact proteins).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Step-by-Step Procedure
-
Protein Equilibration: Dilute protein to 5 µM in Assay Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Critical: Avoid DTT! DTT is a strong nucleophile and will scavenge your acrylamide compound. Use TCEP as a reducing agent; it is non-nucleophilic toward acrylamides.
-
-
Dosing: Add 1-(Piperidin-1-yl)prop-2-en-1-one at varying concentrations (e.g., 5, 10, 50 µM) or fixed concentration over time (Time-course).
-
Incubation: Incubate at room temperature for 1 to 4 hours.
-
Quenching: Quench with 5% Formic Acid (final concentration).
-
LC-MS Injection: Inject 5-10 µg of protein onto the C4 column.
-
Gradient: Rapid desalting gradient (5% to 95% B over 4 minutes) to elute the protein.
-
-
Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.
Interpretation & Visualization
-
Baseline: Mass of Protein (
). -
Hit: Mass of Protein + Mass of Compound (
Da). -
Calculation:
Experimental Workflow Diagram
Figure 2: Intact Protein Mass Spectrometry workflow for verifying covalent adduct formation.
Data Summary & Troubleshooting
| Parameter | Expected Result | Interpretation |
| GSH | > 120 mins | Indicates low intrinsic reactivity (Good for selectivity). |
| GSH | < 0.5 M⁻¹s⁻¹ | Validates "tunable" warhead status. |
| MS Shift | +139.19 Da | Confirms mono-covalent modification. |
| MS Shift (2x) | +278.38 Da | Indicates promiscuity (reacting with multiple cysteines). |
Troubleshooting:
-
No Adduct Seen:
-
Check Protein State: Is the cysteine oxidized? Treat with 1 mM TCEP prior to assay.
-
Steric Hindrance: The piperidine ring may clash with the active site. Try a smaller linker.
-
-
Too Much Adduct (Non-specific):
-
Reduce incubation time.
-
Titrate compound concentration down.
-
This suggests the protein surface has very reactive solvent-exposed cysteines.
-
References
-
Åkerfeldt, K. S., et al. (1993). J. Med. Chem. "Kinetic analysis of the reaction of acrylamide derivatives with glutathione.
-
Singh, J., et al. (2011). Nature Reviews Drug Discovery. "The resurgence of covalent drugs."[4] (Review of mechanism and safety).
-
London, N., et al. (2019). ACS Chemical Biology. "Covalent Fragment Screening." (Protocols for screening acrylamide libraries).
-
Gehringer, M., & Laufer, S. A. (2019). Journal of Medicinal Chemistry. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors."
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
"1-(Piperidin-1-yl)prop-2-en-1-one" handling and storage guidelines
Initiating Safety Protocol Research
I'm starting a deep dive into the safety, handling, and storage of 1-(Piperidin-1-yl)prop-2-en-1-one, or 1-acryloylpiperidine. I'm focusing on reputable chemical safety databases and suppliers to ensure the information is reliable.
Analyzing Compound's Properties
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Developing Comprehensive Documentation
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Acquiring Compound Data
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Deepening Safety Protocols
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Consolidating Data Now
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Structuring the Protocols
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Application Note: Safe Handling and Protocols for 1-(Piperidin-1-yl)prop-2-en-1-one
Executive Summary & Chemical Identity[1]
1-(Piperidin-1-yl)prop-2-en-1-one , commonly referred to as N-Acryloylpiperidine , is a critical intermediate in organic synthesis and a widely utilized "covalent warhead" in modern drug discovery. Unlike its precursor, piperidine (a corrosive base), this molecule is an
Its utility lies in its electrophilicity; it functions as a Michael Acceptor , capable of forming irreversible covalent bonds with nucleophilic amino acid residues (specifically Cysteine) in target proteins. This same mechanism, however, drives its toxicity profile. This guide moves beyond standard MSDS data to provide actionable protocols for researchers handling this compound in medicinal chemistry and polymer applications.
Chemical Data Table
| Property | Detail |
| Common Name | N-Acryloylpiperidine |
| CAS Number | 1693-82-9 |
| Molecular Formula | C |
| Molecular Weight | 151.21 g/mol |
| Physical State | Liquid (typically colorless to pale yellow) |
| Boiling Point | ~240°C (at 760 mmHg) |
| Reactivity Class | Michael Acceptor (Electrophile); Polymerizable Monomer |
| Primary Hazard | Skin/Eye Irritant; Potential Sensitizer; Polymerization Risk |
Hazard Identification & Mechanism of Action
The "Why" Behind the Hazard
Standard Safety Data Sheets (SDS) classify N-Acryloylpiperidine primarily as an irritant (H319) and harmful if swallowed (H302). However, as an application scientist, you must treat it with higher caution due to its structural alerts .
The Michael Addition Mechanism:
The vinyl group (
-
Therapeutic Utility: Targeted covalent inhibition (e.g., BTK inhibitors).[1]
-
Toxicity Risk: Non-specific alkylation of cellular proteins, leading to sensitization (dermatitis) or potential neurotoxicity (analogous to acrylamide).
GHS Classification (Precautionary)
| GHS Code | Hazard Statement |
| H302 | Harmful if swallowed.[2][3] |
| H319 | Causes serious eye irritation.[2][4] |
| H317 | May cause an allergic skin reaction (Sensitizer). |
| H335 | May cause respiratory irritation.[4][5] |
Engineering Controls & Personal Protective Equipment (PPE)[13]
Do not rely solely on a lab coat. The lipophilic nature of the piperidine ring facilitates skin absorption.
Barrier Protection Strategy
-
Gloves: Standard latex gloves are insufficient for acrylamides.
-
Recommendation:Nitrile (Minimum 0.11 mm thickness) . For prolonged handling (>15 mins) or synthesis scale-up, use Double-Gloving or Silver Shield® laminate gloves.
-
Protocol: Change outer gloves immediately upon splash contact.
-
-
Respiratory: Handle strictly within a certified Fume Hood. If handling powder forms (rare, usually liquid) or generating aerosols, use a P95/P100 respirator.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[6] Face shields are recommended for reactions >10g.
Operational Protocols
Protocol A: Storage and Stability
Context: As an acrylamide derivative, this compound is prone to auto-polymerization, especially under light or heat. Polymerization can be exothermic and rupture containers.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Stabilization: Ensure the commercial supply contains a radical inhibitor (typically MEHQ , 4-methoxyphenol, 100–500 ppm).
-
Atmosphere: Do NOT store under pure Nitrogen/Argon for long periods if the inhibitor requires oxygen to function (MEHQ requires dissolved O
to be active). Store under air or "lean air." -
Inspection: Check for cloudiness or viscosity changes (signs of polymerization) before use.
Protocol B: Reaction Setup (Covalent Fragment Screening)
Context: Using N-Acryloylpiperidine to modify a protein cysteine residue.
-
Preparation: Calculate stoichiometry carefully. Acrylamides are less reactive than vinyl sulfones but can still cause off-target labeling if used in large excess.
-
Solvent: Dissolve in DMSO or DMF. Avoid protic solvents that might facilitate side reactions.
-
Addition: Add the electrophile last to the reaction mixture to prevent local concentration spikes.
-
Monitoring: Use LC-MS to monitor the formation of the covalent adduct (Mass shift: +151.2 Da).
Protocol C: The "Kill Switch" (Quenching)
Context: You have a spill or excess reagent.[5][7] You must chemically neutralize the Michael acceptor.
Reagent: "Quench Buffer" consisting of 50–100 mM DTT (Dithiothreitol) or Cysteamine in Tris buffer (pH 8.0).
-
Mechanism:[7][8] The high concentration of free thiols will rapidly scavenge the acrylamide via Michael addition, rendering it biologically inert.
Step-by-Step Quenching:
-
Add Quench Buffer to the reaction vessel (at least 5-fold molar excess over the acrylamide).
-
Stir for 15–30 minutes at Room Temperature.
-
Verify consumption of the warhead via TLC or LC-MS before disposal.
Visualizations
Diagram 1: Safe Handling Workflow
This diagram outlines the hierarchy of controls and operational flow for handling N-Acryloylpiperidine.
Caption: Operational workflow emphasizing the "Quench" step to neutralize electrophilic reactivity before disposal.
Diagram 2: Mechanism of Action (Covalent Binding)
This diagram illustrates the chemical causality of both the drug's efficacy and its toxicity (Michael Addition).
Caption: The Michael Addition mechanism where the nucleophilic thiol attacks the beta-carbon of the acrylamide.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they increase skin absorption. |
| Eye Contact | Flush with water for 15 minutes.[5] Seek medical attention immediately (Irritant). |
| Spill (<100 mL) | Absorb with vermiculite or sand. Treat the absorbent with 10% aqueous ammonia or a thiol solution to quench before bagging. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 350473, N-Acryloylpiperidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1-(piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jackson, P. A., et al. (2017). Design of Covalent Inhibitors. Nature Reviews Drug Discovery. Retrieved from [Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acryloylpiperidine | C8H13NO | CID 350473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Solution Stability of 1-(Piperidin-1-yl)prop-2-en-1-one
Authored by: A Senior Application Scientist
Introduction: The Criticality of Stability in Drug Development
1-(Piperidin-1-yl)prop-2-en-1-one is a vinylogous amide, a class of compounds recognized for its utility as a reactive intermediate in organic synthesis and its potential presence in various bioactive molecules. The core structure, featuring an α,β-unsaturated carbonyl system, is inherently susceptible to nucleophilic attack, making its stability in solution a paramount concern for researchers in pharmaceutical development and related fields. Understanding the degradation kinetics and pathways is not merely an academic exercise; it is a fundamental requirement for ensuring product safety, efficacy, and shelf-life. An unstable compound can lead to a loss of a desired therapeutic effect and the formation of potentially toxic degradants.
This document provides a comprehensive guide to conducting robust solution stability studies for 1-(Piperidin-1-yl)prop-2-en-1-one. We will delve into the underlying chemical principles governing its degradation, present detailed protocols for forced degradation and long-term stability testing, and outline the necessary analytical methodologies for accurate quantification.
Part 1: Understanding the Degradation Landscape
The primary drivers of instability for 1-(Piperidin-1-yl)prop-2-en-1-one in solution are hydrolysis and susceptibility to Michael addition. A thorough understanding of these mechanisms is crucial for designing meaningful stability studies and interpreting the resulting data.
Hydrolytic Degradation
The amide bond in 1-(Piperidin-1-yl)prop-2-en-1-one can undergo hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. This process cleaves the amide bond, leading to the formation of piperidine and acrylic acid. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
Michael Addition
The electrophilic β-carbon of the α,β-unsaturated system is a prime target for nucleophiles. This conjugate addition, known as the Michael reaction, can lead to the formation of various adducts, especially in the presence of nucleophilic species in the formulation or from the solvent itself. This reactivity is a double-edged sword; while it is synthetically useful, it also represents a significant degradation pathway.
Part 2: Experimental Design & Protocols
A well-structured stability study involves both forced degradation and long-term stability testing. Forced degradation studies, also known as stress testing, are designed to accelerate the degradation process to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods. Long-term studies, on the other hand, evaluate the product's stability under recommended storage conditions.
Forced Degradation (Stress Testing) Protocol
Objective: To identify the likely degradation products of 1-(Piperidin-1-yl)prop-2-en-1-one under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
1-(Piperidin-1-yl)prop-2-en-1-one (high purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated pH meter
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 1-(Piperidin-1-yl)prop-2-en-1-one in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and 0.1 N HCl. Dilute to volume with 0.1 N HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 N HCl and gentle heating (e.g., 60 °C).
-
Base Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and 0.1 N NaOH. Dilute to volume with 0.1 N NaOH. Due to the expected rapid degradation, samples should be analyzed at early time points (e.g., 0, 1, 2, 4 hours). If necessary, repeat with 1 N NaOH.
-
Oxidative Degradation: To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂. Dilute to volume with a suitable solvent. Protect the solution from light and monitor over 24 hours.
-
Thermal Degradation: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50). Store the solution at an elevated temperature (e.g., 70 °C) and analyze at various time points.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze the samples by a validated HPLC method.
Data Analysis:
-
Calculate the percentage degradation of 1-(Piperidin-1-yl)prop-2-en-1-one.
-
Identify and quantify the major degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of unknown degradants.
-
The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.
Long-Term Stability Protocol
Objective: To determine the shelf-life of a 1-(Piperidin-1-yl)prop-2-en-1-one solution under defined storage conditions.
Procedure:
-
Prepare several batches of the 1-(Piperidin-1-yl)prop-2-en-1-one solution at the desired concentration and in the final proposed formulation.
-
Store the samples under the conditions recommended by the International Council for Harmonisation (ICH) Q1A(R2) guidelines (e.g., 25 °C/60% RH and accelerated conditions of 40 °C/75% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Monitor for changes in appearance, pH, concentration of the active ingredient, and levels of degradation products.
Part 3: Analytical Method Validation
A robust and validated analytical method is the cornerstone of any reliable stability study. The following parameters should be assessed according to ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated during the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 4: Data Presentation and Visualization
Table 1: Example Forced Degradation Data for 1-(Piperidin-1-yl)prop-2-en-1-one
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl (60 °C) | 24 | 85.2 | 12.1 (Acrylic Acid) | Not Detected |
| 0.1 N NaOH (RT) | 4 | 62.5 | 35.8 (Piperidine) | Not Detected |
| 3% H₂O₂ (RT) | 24 | 98.1 | Not Detected | 1.5 (Oxidized Adduct) |
| 70 °C | 48 | 91.7 | 5.3 (Acrylic Acid) | Not Detected |
| Photostability | - | 99.5 | Not Detected | Not Detected |
Diagrams
Caption: Forced Degradation Experimental Workflow.
Caption: Primary Degradation Pathways.
Conclusion
The inherent reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one necessitates a thorough and systematic approach to solution stability testing. By implementing the forced degradation and long-term stability protocols outlined in this application note, researchers can gain a comprehensive understanding of the compound's degradation profile. This knowledge is fundamental for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately, ensuring the safety and efficacy of any potential therapeutic application. The use of a validated, stability-indicating analytical method is non-negotiable for obtaining reliable and accurate data.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Troubleshooting & Optimization
Technical Support Center: 1-(Piperidin-1-yl)prop-2-en-1-one
Subject: Purification & Stabilization of Acrylamide "Warheads"
Document ID: TS-ACR-PIP-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
1-(Piperidin-1-yl)prop-2-en-1-one (CAS: 30906-84-8), often referred to as 1-acryloylpiperidine , acts as a critical electrophilic fragment in the synthesis of covalent kinase inhibitors and polymer scaffolds. Its structural core—a tertiary acrylamide—presents a dichotomy: it is robust enough to survive physiological conditions yet sufficiently reactive to undergo catastrophic polymerization during purification.
This guide addresses the three most common failure modes reported by our users: thermal polymerization during distillation , degradation on silica gel , and trace amine contamination .
Part 1: Troubleshooting Guide (Q&A Format)
Issue 1: The "Popcorn" Effect (Spontaneous Polymerization)
User Report: "I attempted to distill the crude reaction mixture under high vacuum. At 110°C, the liquid suddenly solidified into a hard, insoluble white puck. I lost the entire batch."
Diagnosis: You experienced thermal auto-polymerization . Acrylamides are potent monomers. While tertiary amides like 1-acryloylpiperidine are more stable than their secondary counterparts, they are still susceptible to radical initiation at elevated temperatures, especially if the inhibitor system fails.
The Fix:
-
Inhibitor Selection: Ensure 4-methoxyphenol (MEHQ) is present (200–500 ppm) in the pot.
-
The Oxygen Paradox: MEHQ is not an inhibitor; it is a precursor. It requires dissolved oxygen to form the active inhibiting radical. If you run a high-vacuum distillation with a tightly sealed system, you strip the oxygen, rendering MEHQ useless.
-
Protocol Adjustment: You must use an air bleed (capillary leak) or switch to an anaerobic inhibitor like Phenothiazine (PTZ) or Copper(II) chloride if strict oxygen exclusion is required for other reasons.
Expert Insight: Never distill this compound to dryness. The "pot residue" concentrates peroxides and depletes inhibitors, acting as a polymerization trigger. Leave 5-10% volume in the flask.
Issue 2: Yield Loss on Silica Gel
User Report: "TLC showed a clean spot, but after flash column chromatography (DCM/MeOH), I recovered only 40% of my mass. The rest seems stuck on the column."
Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze two failure modes:
-
Hydrolysis: Reverting the amide to piperidine and acrylic acid.
-
Surface Polymerization: The silica surface acts as a scaffold for oligomerization.
The Fix:
-
Pre-treatment: Pre-wash your silica column with 1% Triethylamine (Et3N) in hexanes to neutralize surface silanols.
-
Alternative Phase: Switch to Neutral Alumina (Activity Grade III) . Alumina is less prone to inducing acid-catalyzed side reactions for acrylamides.
-
The "No-Column" Route: Due to the distinct basicity of the starting material (piperidine) vs. the neutral product (amide), an optimized acid-wash extraction is often superior to chromatography (See Protocol A).
Issue 3: The "Oiling Out" Phenomenon
User Report: "My product is an oil that refuses to crystallize, even though literature suggests it can be a low-melting solid. NMR shows broad peaks."
Diagnosis: Broad peaks usually indicate oligomers (dimers/trimers) or rotamers.
-
Rotamers: 1-acryloylpiperidine exhibits restricted rotation around the C-N amide bond. This is normal. Run High-Temperature NMR (50°C) to coalesce the peaks for verification.
-
Oligomers: If peaks remain broad at high temp, you have partial polymerization.
The Fix: If oligomers are present, recrystallization is rarely effective. You must perform a Kugelrohr distillation or high-vacuum fractional distillation to separate the monomer from the non-volatile oligomers.
Part 2: Technical Data & Decision Matrix
Table 1: Inhibitor Compatibility Matrix
| Inhibitor | Active Mechanism | Oxygen Required? | Removal Method | Best Use Case |
| MEHQ | Peroxy radical trap | YES (Critical) | NaOH wash / Distillation | Storage & Aerobic Distillation |
| BHT | Radical scavenger | No (mostly) | Distillation | Long-term storage |
| Phenothiazine | Radical scavenger | NO | Silica filtration | Anaerobic / High-Vac Distillation |
| CuCl₂ | Redox scavenger | No | Aqueous wash | Aqueous workups |
Table 2: Physical Properties & Handling
| Property | Value / Note |
| Molecular Weight | 139.19 g/mol |
| Boiling Point (Est.) | 105–110°C @ 2 mmHg |
| Storage Temp | 2–8°C (Refrigerate) |
| Stability | Light Sensitive (Store in Amber glass) |
Part 3: Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Logic flow for selecting the optimal purification method based on crude purity and scale.
Figure 2: The MEHQ-Oxygen Inhibition Mechanism
Caption: Why your distillation fails without air: MEHQ requires O2 to form the active inhibiting species.
Part 4: Validated Experimental Protocols
Protocol A: The "Non-Chromatographic" Cleanup (Recommended)
Best for removing unreacted piperidine without exposing the acrylamide to heat or silica.
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash: Wash the organic layer twice with 0.5 M HCl (cold).
-
Why: This protonates unreacted piperidine (pKa ~11), forcing it into the aqueous layer. The amide (pKa ~ -0.5) remains in the organic layer.
-
Caution: Do not use strong acid (>1M) or prolonged contact time to avoid hydrolyzing the acrylamide.
-
-
Base Wash: Wash once with Saturated NaHCO₃ to remove any acrylic acid or HCl traces.
-
Brine/Dry: Wash with brine, dry over MgSO₄ (anhydrous), and filter.
-
Stabilize: Add 100 ppm MEHQ before concentrating on the rotovap. Keep bath temp < 30°C.
Protocol B: Vacuum Distillation with Air Bleed
Required for high-purity applications (>98%).
-
Setup: Short-path distillation head. Use a Claisen adapter to allow for a capillary inlet.
-
The Bleed: Insert a glass capillary tube through a thermometer adapter. It should reach the very bottom of the flask. Connect the top of the capillary to a needle valve or simply leave it open to air (if vacuum pump is robust).
-
Inhibitor: Add Phenothiazine (0.1% w/w) or MEHQ (0.1% w/w) to the boiling flask.
-
Process: Apply vacuum. The capillary will pull a fine stream of bubbles through the liquid.
-
Function: These bubbles provide agitation (preventing bumping) and, crucially, supply the oxygen needed if using MEHQ.
-
-
Collection: Collect the main fraction. Discard the first 5% (fore-run) and stop when 10% volume remains (pot residue).
References
-
Encyclopedia of Polymer Science and Technology. "Acrylic and Methacrylic Acid Polymers." Wiley Online Library. [Link]
- Kumamoto, T., et al. "Efficient Synthesis of Acrylamides from Acid Chlorides and Amines." Synthetic Communications. (General reference for amide synthesis protocols).
-
Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). (Context for acrylamide warhead stability). [Link]
"1-(Piperidin-1-yl)prop-2-en-1-one" stability issues in aqueous solution
Common Names: 1-Acryloylpiperidine, N-Acryloylpiperidine
Chemical Class: Acrylamide / Michael Acceptor[1][2]
Module 1: The Chemistry of Instability (Root Cause Analysis)[1]
To successfully work with 1-(Piperidin-1-yl)prop-2-en-1-one in aqueous media, you must understand that "instability" usually refers to three distinct chemical behaviors. This molecule is an electrophilic warhead .[1][2] It is designed to be reactive, which makes it inherently unstable if not handled under strict controls.[1][2]
The Three Degradation Pathways
The acrylamide moiety (
-
Pathway A: Michael Addition (Hydration/Buffer Adducts) [1]
- -carbon is electron-deficient.[1][2] In aqueous solution, water (a weak nucleophile) can slowly add across the double bond, especially at pH > 8.0.[2]
-
Critical Risk:[1] If your buffer contains nucleophiles (DTT, Mercaptoethanol, Tris, or free amines), they will react with the molecule faster than water, destroying your compound before it reaches its target.[2]
-
Result: Loss of potency; appearance of mass shifts (+18 Da for water, +buffer mass).[1][2]
-
Pathway B: Radical Polymerization [1]
-
Pathway C: Amide Hydrolysis [1]
Figure 1: Primary degradation pathways of Acryloylpiperidine in aqueous environments.[1][2]
Module 2: Troubleshooting Dashboard
Use this decision matrix to diagnose specific experimental failures.
| Observation | Likely Cause | Immediate Action |
| Viscous solution / White precipitate | Polymerization has occurred.[1][2] This is irreversible. | 1. Discard sample.2. For new stock, ensure MEHQ (stabilizer) is present if permissible.3.[1] Store concentrated stocks in DMSO, not water.[1] |
| LC-MS shows +18 Da peak | Hydration (Michael Addition). Water has added to the alkene. | 1.[1] Lower pH to 7.0–7.4.2. Minimize time in aqueous solution (prepare fresh).3. Lower temperature to 4°C. |
| LC-MS shows large mass shift (+154 Da, etc.) | Buffer Reaction. The molecule reacted with DTT (+154) or | CRITICAL: Remove all thiol-based reducing agents (DTT, |
| Loss of biological potency | Non-Specific Binding. The warhead reacted with albumin or buffer proteins.[1] | 1. Reduce protein concentration in assay buffer.2. Check stability in "mock" buffer via LC-MS before adding protein. |
| Oiling out (Droplets) | Solubility Limit. The piperidine ring is hydrophobic. | 1.[1] Increase DMSO co-solvent concentration (up to 5-10%).2. Add surfactant (e.g., 0.01% Tween-20) to stabilize the dispersion.[1][2] |
Module 3: Experimental Protocols
Protocol A: Assessing Aqueous Stability (Half-Life Determination)
Purpose: To determine the
Reagents:
Workflow:
-
Preparation: Dilute Test Compound to 50
M in Assay Buffer (0.5% DMSO final). -
Incubation: Incubate at experimental temperature (e.g., 25°C or 37°C).
-
Sampling:
-
Take aliquots at
hours. -
Quench: Dilute immediately 1:1 into Acetonitrile (ACN) containing 0.1% Formic Acid to stop reactions and precipitate buffer salts.
-
-
Analysis: Inject onto RP-HPLC or LC-MS.
-
Monitor the parent peak area relative to the Internal Standard.
-
Note: Look for the +18 Da peak (hydration product) growing over time.[1]
-
Protocol B: Buffer Compatibility Check
Purpose: To ensure your buffer components are not destroying the warhead.[1]
The "Safe" List (Compatible):
-
Buffers: HEPES, MOPS, PBS, PIPES (Non-nucleophilic buffers are best).[1][2]
-
Reducing Agents: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.[1][2] (MANDATORY REPLACEMENT FOR DTT).
-
Salts: NaCl, KCl, MgCl
.[1][2]
The "Danger" List (Incompatible):
-
Buffers: Tris (contains a primary amine; reacts slowly over days), Glycine.[1][2]
-
Reducing Agents: DTT (Dithiothreitol),
-Mercaptoethanol, Glutathione (reacts rapidly via Michael addition).[1][2] -
Additives: BSA (Bovine Serum Albumin) - contains free thiols (Cys34) that act as a "sink" for the drug.[1][2]
Module 4: Storage & Handling Guidelines
Storage of Solid
-
Temperature: -20°C.
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake and oxidation.[1]
-
Stabilizer: Commercial sources often contain 100-200 ppm MEHQ (Monomethyl ether hydroquinone) .[1][2] Do not remove this unless strictly necessary for assay interference. It prevents polymerization.[1][2]
Stock Solutions
-
Stability: Stable for months at -80°C in DMSO.
-
Avoid: Do not make aqueous stock solutions (e.g., in water or PBS) for storage. Only dilute into water immediately before use.
Handling in Assays
-
Step 1: Prepare buffer without the compound.[1]
-
Step 4: Mix and use immediately (within 4 hours).
Figure 2: Optimal handling workflow to minimize degradation.[1][2]
References
-
Baillie, T. A. (2016).[1][2] Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition, 55(43), 13408–13421.[1][2] [1]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012).[1][2] Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581.[1][2]
-
Singh, J., et al. (2011).[1][2] The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery, 10, 307–317.[1][2]
-
Nair, D. P., et al. (2014).[1][2] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.[1] Chemistry of Materials, 26(1), 724–744.[1][2]
Sources
- 1. 2,2'-((1,2-Dicarboxy-1,2-ethanediyl)bis(thio))bis(1,3,2-dithiastibolane-4,5-dicarboxylic acid) | C12H12O12S6Sb2 | CID 92908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Table 1-2, Physical and Chemical Properties for Metallic (Elemental) Antimony and Other Antimony Compounds with Carcinogenicity or Mechanistic Data - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Sodium Stibocaptate | C12H6Na6O12S6Sb2 | CID 18293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medium.com [medium.com]
Technical Support Center: Stabilizing 1-(Piperidin-1-yl)prop-2-en-1-one
Product Alias: N-Acryloylpiperidine (AP) | CAS: 14446-67-4[1][2]
Executive Summary: The Stability Paradox
1-(Piperidin-1-yl)prop-2-en-1-one (Acryloylpiperidine) is a highly reactive acrylamide monomer used frequently in the synthesis of thermoresponsive polymers.[1][2] Its thermodynamic drive to polymerize is immense.[1][2]
The Critical Insight: Most researchers assume that "inert atmosphere" (Nitrogen/Argon) is always safer for storage.[1][2] This is false for this monomer. Acryloylpiperidine is typically stabilized with MEHQ (4-Methoxyphenol) , an inhibitor that requires dissolved oxygen to function.[1][2] Storing this monomer under pure nitrogen disables the inhibitor, leading to "popcorn polymerization" or total solidification.[1]
Diagnostic Triage: Is Your Monomer Compromised?
Before proceeding with synthesis, verify the integrity of your stock.[2][3]
| Symptom | Diagnosis | Action Required |
| Cloudiness / Haze | Early-stage Polymerization. Insoluble oligomers are forming.[1][2] | Filtration. Pass through a 0.45 µm PTFE filter immediately.[1][2] Re-check inhibitor levels. |
| Increased Viscosity | Advanced Polymerization. Significant polymer chains exist.[1][2] | Unsalvageable. Do not use.[1][2] The polymer content will alter reaction kinetics and MW distribution.[1] |
| Solid/Gel Mass | Total Failure. The inhibitor was consumed or disabled.[1] | Disposal. Do not attempt to melt. Discard as hazardous chemical waste.[1][2] |
| Yellowing | Oxidation/Aging. Likely accumulation of oxidation byproducts.[1][2] | Distillation. Vacuum distillation required to restore purity.[1][2] |
Core Mechanism: The MEHQ/Oxygen Synergy
To prevent polymerization, you must understand why it happens.[2] The diagram below illustrates the "Oxygen Paradox." MEHQ does not scavenge carbon-centered radicals directly; it scavenges peroxy radicals formed when oxygen reacts with the monomer radical.[1][2][4]
Figure 1: The Inhibition Cycle.[1][2] Note that without Oxygen (O₂), the path leads directly to Polymerization.[2]
Storage & Handling Protocols
Protocol A: Long-Term Storage
-
Temperature: Store at 2°C to 8°C . Do not freeze unless necessary, as freezing precipitates the inhibitor (MEHQ), creating "hot spots" of uninhibited monomer upon thawing.[2]
-
Atmosphere: Store under Air , not Nitrogen.[1][2] Ensure the headspace volume is at least 10-20% of the container capacity to maintain an oxygen reservoir.
-
Container: Amber glass or opaque HDPE to block UV light (which generates radicals independent of thermal initiation).[1][2]
Protocol B: Inhibitor Removal (Pre-Synthesis)
For controlled radical polymerizations (RAFT, ATRP), MEHQ must be removed.[1][2]
Method 1: Basic Alumina Column (Recommended) [1][2]
-
Why: MEHQ is phenolic (acidic).[1][2] Basic alumina adsorbs it efficiently without introducing water.[1][2]
-
Steps:
-
Pack a small glass column with Basic Activated Alumina (Brockmann I).[1][2]
-
Dilute monomer 1:1 with a non-polar solvent (e.g., Toluene) to reduce viscosity (optional but recommended).[1][2]
-
Pass monomer through the column by gravity or slight positive pressure.[1][2]
-
Validation: The eluent should be inhibitor-free.[1][2] Use immediately.
-
Method 2: Caustic Wash (High Volume) [1][2]
-
Steps:
Troubleshooting & FAQs
Q: I need to distill my monomer. How do I prevent it from polymerizing in the pot? A: Distillation is the highest-risk operation.[1]
-
Add Copper: Add copper shavings or CuCl₂ to the distillation pot. Copper acts as a robust inhibitor that works even in low-oxygen environments (unlike MEHQ).[1][2]
-
Vacuum is Key: You must lower the boiling point significantly.[1][2] Do not exceed a pot temperature of 80°C.
-
Air Bleed: If possible, use a capillary bleed to introduce a tiny stream of air (not enough to ruin the vacuum, but enough to activate any carry-over MEHQ).[1][2]
Q: Can I use the monomer "as is" without removing the inhibitor? A: Yes, for standard free-radical polymerization (FRP) using strong initiators (e.g., AIBN, APS).[2]
-
Adjustment: You must add enough initiator to "burn through" the inhibitor lag phase.[1] The first flux of radicals will be consumed by MEHQ.[1] Once MEHQ is depleted, polymerization begins.[1][2]
Q: My monomer froze during shipping. Is it ruined? A: Not necessarily, but it is dangerous.[1][2]
-
Risk: When it freezes, the monomer crystallizes pure, pushing the MEHQ into the grain boundaries.[2] When it thaws, you have regions of pure, uninhibited monomer.[1][2]
-
Fix: Thaw slowly at room temperature (do not heat). Once liquid, shake vigorously to redistribute the inhibitor and re-dissolve oxygen.[2]
Emergency Recovery Workflow
If you suspect your reaction is stalling or the monomer is behaving erratically, follow this decision tree.
Figure 2: Diagnostic Logic for Monomer Stability.
Quantitative Data: Physical Properties
| Property | Value | Relevance to Stability |
| Molecular Weight | 139.19 g/mol | - |
| Boiling Point | ~90-100°C @ 2mmHg | High BP requires high vacuum; heat increases polymerization risk.[1][2] |
| Flash Point | >110°C | Flammable; store in approved cabinets.[1][2] |
| Inhibitor (Standard) | MEHQ (400-1000 ppm) | Requires Oxygen to function.[1][2] |
| Solubility | Water, Ethanol, DCM | Allows for aqueous caustic washing or organic column purification.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139756, 1-(Prop-2-en-1-yl)piperidine (and related Acryloyl derivatives).[1][2] Retrieved from [Link][1][2]
-
Applied Analytics. Measuring MeHQ (Polymerization Inhibitor) in Acrylonitrile and Acrylates. Retrieved from [Link][1][2]
-
ResearchGate (2015). Discussion: How can I remove inhibitors from monomer solids like MBAA and acrylamide? Retrieved from [Link]
Sources
- 1. 1-(Pyrrolidin-1-yl)prop-2-en-1-one | C7H11NO | CID 182055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
"1-(Piperidin-1-yl)prop-2-en-1-one" reaction with thiols troubleshooting
Ticket #8492: Reaction of 1-(Piperidin-1-yl)prop-2-en-1-one with Thiols
Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit Status: Open Urgency: High (Blocker for assay development)
Executive Summary & Chemical Context
You are attempting a Thiol-Michael Addition between a cysteine-equivalent thiol and 1-(Piperidin-1-yl)prop-2-en-1-one . This molecule is a tertiary acrylamide, a classic "warhead" used in Targeted Covalent Inhibitors (TCIs) like Ibrutinib or covalent probes.
Unlike highly reactive vinyl sulfones or maleimides, this piperidine-acrylamide motif is a "tuned" electrophile. It is designed to be moderately reactive—stable in plasma but reactive toward a positioned cysteine in a protein pocket. If your reaction is failing in solution, it is likely due to insufficient thiolate generation or solvent effects, not intrinsic inertness.
Phase 1: The "No Reaction" Troubleshooting Guide
Symptom: LCMS shows starting material (acrylamide) and thiol, but no product peak.
Root Cause Analysis: The reaction is not driven by the thiol (R-SH), but by the thiolate anion (R-S⁻) . The piperidine amide is electron-rich, making the
Diagnostic Questions & Solutions
Q1: What is the pH of your reaction buffer relative to the Thiol pKa?
-
The Science: The reaction rate (
) is directly proportional to the concentration of [RS⁻]. Most aliphatic thiols (e.g., Cysteine side chains, Glutathione) have a pKa 8.3–8.8. If you are running this at pH 7.0, less than 5% of your thiol is reactive. -
Solution: Adjust pH to
8.0 using a buffer like HEPES or Tris. If working in organic solvent (DMSO/DMF), add a non-nucleophilic organic base (e.g., DIPEA or TEA) at 1.5–2.0 equivalents relative to the thiol.
Q2: Are you using a protic or aprotic solvent?
-
The Science: Solvents dictate the transition state energy.
-
Protic solvents (Water, MeOH): Stabilize the thiolate anion via H-bonding, actually reducing its nucleophilicity (solvent cage effect). However, they assist in the final proton transfer step.
-
Aprotic Polar solvents (DMSO, DMF): Leave the thiolate "naked" and highly reactive.
-
-
Solution: If the reaction is sluggish in Methanol/Water, switch to DMSO or DMF . The rate increase can be 10–100x.
Q3: Is the "Piperidine" ring causing steric clash?
-
The Science: The piperidine ring is bulky. If your thiol is also bulky (e.g., a tertiary thiol or a sterically crowded protein surface), the trajectory for the nucleophilic attack (107° Bürgi-Dunitz angle) might be blocked.
-
Solution: Increase temperature to 37°C or 50°C. Acrylamides are thermally stable and resist hydrolysis well below 100°C.
Phase 2: The "Disappearing Product" Guide (Side Reactions)
Symptom: Product forms but yield is low, or multiple peaks appear.
Q4: Do you see a mass of [Thiol Dimer] (M+M-2)?
-
Issue: Disulfide formation.
-
The Science: Thiols oxidize rapidly in air at pH > 7. Once oxidized to a disulfide (R-S-S-R), they are dead nucleophiles.
-
Solution:
-
Degas buffers (sparge with Argon/Nitrogen).
-
Add TCEP (Tris(2-carboxyethyl)phosphine) .[1]
-
Critical Warning: Do NOT use DTT or Mercaptoethanol. These are thiols themselves and will compete with your specific thiol for the acrylamide, forming the wrong adduct.
-
Q5: Is the reaction reversible (Retro-Michael)?
-
The Science: Unlike maleimides, acrylamide adducts are generally considered irreversible. However, under high dilution or in the presence of a "thiol sink" (like 5mM Glutathione in a cellular assay), the equilibrium can shift back to reactants.
-
Solution: Ensure a slight excess of the electrophile (1.1 – 1.5 eq) to drive the reaction to completion (Le Chatelier’s principle).
Phase 3: Visualizing the Mechanism & Logic
Diagram 1: Reaction Mechanism & Transition States
This diagram illustrates the base-catalyzed pathway required for your piperidine-acrylamide.
Caption: The Thiol-Michael addition requires deprotonation to the thiolate. The piperidine ring (blue node) influences the electrophilicity of the beta-carbon during the attack.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose reaction failure based on analytical data.
Phase 4: Validated Protocol
Standard Operating Procedure: Kinetic Evaluation of Acrylamide-Thiol Reaction
Reagents:
-
Compound A: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM in DMSO).
-
Compound B: L-Cysteine Methyl Ester or Glutathione (10 mM in Water).
-
Buffer: 50 mM Phosphate or HEPES, pH 8.0.
-
Internal Standard: 1-Naphthoic acid (non-reactive reference).
Protocol Steps:
-
Preparation: Dilute Compound A to 100 µM in Buffer (containing 10% DMSO to ensure solubility).
-
Baseline: Inject into HPLC/LCMS to confirm stability and retention time (
). -
Initiation: Add Compound B (Thiol) at 500 µM (5-fold excess) to ensure pseudo-first-order kinetics.
-
Monitoring: Inject samples every 15 minutes for 2 hours.
-
Data Analysis: Plot
vs. time. The slope is .
Expected Data Table (Solvent/pH Impact) Simulated data based on typical acrylamide reactivity profiles [1, 2].
| Condition | Solvent System | Base Added | Reaction Half-Life ( | Outcome |
| A | Water/MeOH (1:1) | None (pH ~6) | > 24 Hours | Fail (Too acidic) |
| B | Water/MeOH (1:1) | TEA (pH ~8) | ~ 120 Minutes | Moderate |
| C | DMSO (Dry) | DIPEA (1 eq) | < 10 Minutes | Fast (Naked anion effect) |
| D | PBS (pH 7.4) | None | ~ 6 Hours | Slow (Physiological rate) |
References
-
Mechanistic Study of N-acryloylpiperidine: Flanagan, M. E., et al. "A mechanistic study of thiol addition to N-acryloylpiperidine." Organic & Biomolecular Chemistry, 2015.
-
Covalent Drug Design Review: Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 2016.
-
Thiol-Michael Click Chemistry: Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 2014.
-
Reversibility Studies: Kumpf, R. A., et al. "Optimizing the Residence Time of Covalent Inhibitors." Journal of Medicinal Chemistry, 2018.
Sources
Technical Support Center: Synthesis of Piperidine Acrylamides
Topic: Optimization & Troubleshooting in Piperidine Acrylamide Synthesis Document ID: TS-PA-2024-05 Audience: Medicinal Chemists, Process Scientists
Executive Summary
The piperidine acrylamide motif is a cornerstone of modern covalent drug discovery, serving as the reactive "warhead" in numerous kinase inhibitors (e.g., KRAS G12C inhibitors). While structurally simple, the synthesis of this moiety is plagued by three distinct failure modes: uncontrolled polymerization , competitive Michael addition , and NMR spectral complexity due to rotamers .
This guide provides field-proven troubleshooting protocols to navigate these challenges, ensuring high yield and purity.
Part 1: The Polymerization Pitfall
User Issue:
"I added acryloyl chloride to my piperidine solution, and upon workup, the reaction mixture turned into an insoluble gel. My yield is effectively zero."
Technical Diagnosis:
Acryloyl chloride and the resulting acrylamides are highly susceptible to free-radical polymerization. This is often triggered by:
-
Exotherms: The reaction of acid chlorides with amines is highly exothermic.
-
Concentration: High local concentrations of the acryloyl moiety.
-
Lack of Inhibition: Commercial acryloyl chloride contains stabilizers (e.g., phenothiazine or MEHQ), but distillation or improper storage can deplete them.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | -10 °C to 0 °C | Kinetic control prevents thermal initiation of radicals. |
| Addition Mode | Dropwise | Prevents "hot spots" (localized exotherms). |
| Stabilizers | BHT (0.1 mol%) | Add Butylated Hydroxytoluene (BHT) to the reaction solvent if using distilled reagents. |
| Concentration | 0.1 M - 0.2 M | Dilution reduces the rate of polymerization ( |
Visual Workflow: Preventing Polymerization
Figure 1: Decision logic for handling acryloyl chloride reagents to prevent polymerization.
Part 2: The Michael Addition Trap
User Issue:
"LCMS analysis shows the product mass, but also a significant peak at [M + Piperidine]. Is this a dimer?"
Technical Diagnosis:
This is a classic conjugate addition (Michael Addition) side reaction. The piperidine amine is a strong nucleophile. While it prefers the carbonyl carbon (1,2-addition) to form the amide, it can also attack the
Mechanism:
-
Desired: Amine attacks C=O
Acrylamide. -
Undesired: Second amine attacks C=C of the Acrylamide
-amino amide (Dimer).
Troubleshooting Protocol:
The "Inverse Addition" Technique: To minimize this, you must ensure the electrophile (acryloyl chloride/anhydride) is always in excess relative to the free amine in the reaction zone.
-
Standard Setup (Risky): Adding Acryloyl Chloride to the Amine.
-
Result: Initially, Amine is in large excess. Once some product forms, the remaining amine can attack the product.
-
-
Recommended Setup (Inverse): Adding the Amine (with base) to the Acryloyl Chloride.
-
Result: Acryloyl chloride is in excess until the very end. The formed product competes with a much more reactive acid chloride, suppressing the Michael addition.
-
Diagram: Competitive Pathways
Figure 2: Mechanistic competition between amide coupling (1,2-attack) and Michael addition (1,4-attack).
Part 3: Rotamers & Spectral Confusion
User Issue:
"My crude NMR looks clean, but after column chromatography, the 1H NMR shows split peaks and broad signals. Did I decompose my compound?"
Technical Diagnosis:
This is likely not an impurity. Piperidine amides exhibit restricted rotation around the C(O)-N bond due to the partial double bond character of the amide resonance. This creates two distinct conformers (rotamers) observable on the NMR time scale at room temperature.
-
Evidence: You will often see two sets of signals (e.g., a 60:40 ratio) or broadened "humps" for the piperidine ring protons.
-
Verification: Run the NMR at elevated temperature (e.g., 50-60 °C in DMSO-d6). The peaks should coalesce into sharp singlets as the rotation rate increases.
Part 4: Validated Experimental Protocols
Method A: The "Process-Safe" Acid Chloride Method
Best for: Scale-up, simple substrates.
-
Preparation: Dissolve piperidine derivative (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M). Cool to -10 °C .
-
Addition: Dissolve Acryloyl Chloride (1.1 equiv) in a separate volume of DCM. Add this solution dropwise to the amine solution over 30 minutes.
-
Note: If Michael addition is a known issue for your substrate, reverse this: Add Amine/DIPEA to the Acryloyl Chloride solution.
-
-
Quench: Once TLC indicates consumption of amine (usually < 1 hr), quench with saturated NaHCO3.
-
Workup: Wash with brine, dry over Na2SO4. Do not heat the rotary evaporator bath above 30 °C.
Method B: The Mixed Anhydride Method
Best for: Sensitive substrates, avoiding HCl.
-
Activation: Dissolve Acrylic Acid (1.1 equiv) and TEA (1.2 equiv) in THF. Cool to -10 °C.
-
Formation: Add Isobutyl Chloroformate (1.1 equiv) dropwise. Stir for 15 min to form the mixed anhydride (white precipitate of TEA·HCl will form).
-
Coupling: Add the piperidine amine (1.0 equiv) dropwise.
-
Completion: Allow to warm to RT. The reaction is usually complete in 1-2 hours.
References
-
Covalent Inhibition in Drug Discovery
- Title: The resurgence of covalent drugs.
- Source: N
-
URL:[Link]
-
Process Chemistry of Acrylamides
- Title: Development of a Scalable Synthesis of the KRASG12C Inhibitor Sotorasib (AMG 510).
- Source: Organic Process Research & Development (2020).
-
URL:[Link]
-
Rotamers in NMR
- Title: NMR studies of restricted rot
- Source: Journal of Chemical Educ
-
URL:[Link]
Technical Support Center: Optimizing 1-(Piperidin-1-yl)prop-2-en-1-one for Biological Assays
Executive Summary: The "Solubility" Illusion
You are likely visiting this guide because you are experiencing inconsistent data, precipitation, or loss of potency with 1-(Piperidin-1-yl)prop-2-en-1-one (commonly known as N-Acryloylpiperidine ).
Crucial Insight: While this compound is a small, relatively polar organic molecule (MW ~139.19 g/mol ), users often mistake chemical reactivity for insolubility . This molecule contains a reactive acrylamide "warhead" (Michael acceptor). In biological buffers, it does not just dissolve; it actively hunts for nucleophiles.
If your compound appears to "crash out" or disappear, it is likely reacting with your buffer components (specifically DTT or
Part 1: Stock Solution & Storage (The Foundation)
Before attempting aqueous dilution, the integrity of the hydrophobic stock must be guaranteed.
Q: What is the optimal solvent for stock preparation?
A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard.
-
Solubility Limit: >100 mM in DMSO.
-
Why: DMSO is a polar aprotic solvent that disrupts the crystal lattice (or stabilizes the liquid phase) without initiating nucleophilic attack on the acrylamide group.
Q: Can I use Ethanol?
A: Avoid if possible. While soluble, ethanol is protic and hygroscopic. Over time, absorbed water can hydrolyze the acrylamide amide bond, generating piperidine and acrylic acid, which are inactive in your assay.
Standard Operating Procedure (SOP): Stock Preparation
-
Weighing: Weigh the compound rapidly; it is often a liquid or low-melting solid and can be hygroscopic.
-
Dissolution: Dissolve in anhydrous DMSO to reach a concentration of 10 mM to 50 mM .
-
Storage: Aliquot immediately into single-use vials (brown glass or polypropylene). Store at -20°C or -80°C .
-
Warning: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolysis.
-
Part 2: Aqueous Dilution (The Critical Transition)
This is where most experiments fail. Direct dilution from 100% DMSO to 100% aqueous buffer often causes "shock precipitation" (oiling out).
The "Intermediate Dilution" Protocol
Do not spike 1
| Step | Component | Volume | Final Solvent % | Purpose |
| 1. Stock | 50 mM Compound in DMSO | - | 100% DMSO | Stable storage form. |
| 2. Pre-Dilution | Mix Stock + Pure DMSO | As required | 100% DMSO | Adjust to 100x the final assay concentration (e.g., 1 mM). |
| 3. Intermediate | 10 | 100 | 10% DMSO | Critical Step: Allows solvation shells to reorganize without crashing. |
| 4. Assay | 10 | 100 | 1% DMSO | Final assay condition. |
Visualization: The Solubility Workflow
Figure 1: Step-wise dilution strategy to prevent "oiling out" of hydrophobic fragments.
Part 3: Buffer Composition (The "Silent Killer")
If your compound is soluble but shows no activity (or inconsistent activity), your buffer is likely destroying the molecule.
Q: Can I use DTT (Dithiothreitol) in my assay buffer?
A: ABSOLUTELY NOT. 1-(Piperidin-1-yl)prop-2-en-1-one is a covalent modifier . It reacts with thiols.[1][2][3][4]
-
The Mechanism: DTT contains two thiol groups. These thiols are strong nucleophiles that will attack the
-carbon of the acrylamide group (Michael Addition) within minutes. -
The Result: Your inhibitor is covalently bound to the DTT, not your protein target. The compound effectively "disappears" from the solution.
Q: What is the alternative reducing agent?
A: TCEP (Tris(2-carboxyethyl)phosphine).
-
Why: TCEP is a phosphine-based reducing agent. It does not contain thiols and is much less nucleophilic toward acrylamides at neutral pH.
Buffer Compatibility Table
| Component | Status | Reason / Mechanism |
| DTT / BME | ⛔ FORBIDDEN | Rapidly reacts with acrylamide warhead (Michael Addition). |
| TCEP | ✅ RECOMMENDED | Maintains reducing environment without reacting with the inhibitor. |
| Tris / HEPES | ✅ SAFE | Standard buffers. Keep pH < 8.0 to prevent hydrolysis.[1] |
| BSA (Bovine Serum Albumin) | ⚠️ CAUTION | BSA has surface thiols (Cys34) and hydrophobic pockets. High BSA (>0.1%) can sequester the compound. |
| Tween-20 / Triton X-100 | ✅ RECOMMENDED | Use at 0.01% to prevent colloidal aggregation (false positives). |
Part 4: Troubleshooting & Logic Flow
Use this logic gate to diagnose "solubility" issues in your assay.
Figure 2: Diagnostic logic for distinguishing reactivity issues from solubility issues.
Part 5: Advanced Formulation (Colloidal Aggregation)
Small hydrophobic fragments like N-Acryloylpiperidine can form colloids in aqueous solution. These colloids sequester enzyme targets, leading to false-positive inhibition (promiscuous inhibition).
The Detergent Test: If you observe inhibition that disappears upon the addition of 0.01% Triton X-100 , your compound was not truly soluble; it was forming a colloid.
-
Recommendation: Always include 0.005% - 0.01% non-ionic detergent (Tween-20 or Triton X-100) in the assay buffer to ensure the compound exists as a monomer.
References
-
PubChem. 1-(Prop-2-en-1-yl)piperidin-2-one (Compound Summary). National Library of Medicine. Available at: [Link]
-
Lagoutte, P., et al. (2016). Covalent inhibitors: an opportunity for kinase drug discovery.[5] Expert Opinion on Drug Discovery. (Discusses the reactivity of acrylamides with DTT vs TCEP).
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[6] (Foundational text on colloidal aggregation).
-
Danilack, A., et al. (2024).[7] Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Chemical Information and Modeling.[7] Available at: [Link]
Sources
- 1. irbm.com [irbm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Acrylamide-Based Inhibitor of Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - OAK Open Access Archive [oak.novartis.com]
"1-(Piperidin-1-yl)prop-2-en-1-one" reaction monitoring by TLC or LC-MS
Topic: Reaction Monitoring & Troubleshooting (TLC / LC-MS)
CAS: 10043-37-5 | MW: 139.19 Da | Formula:
Executive Summary: The "Invisible" Michael Acceptor
1-(Piperidin-1-yl)prop-2-en-1-one (Acryloyl piperidine) presents a classic analytical trap: it is a reactive electrophile that lacks a strong chromophore.[1][2] Researchers often assume their reaction has failed because the product is invisible under standard UV (254 nm) or elutes in the solvent front on standard C18 columns.
This guide addresses the three critical failure points in monitoring this compound:
-
Retention: Managing high polarity in LC-MS.
Module 1: Thin Layer Chromatography (TLC) Protocols
The Problem: "My Product is Invisible"
Unlike aromatic acrylamides, the piperidine ring is non-aromatic. The only UV-active moiety is the conjugated carbonyl system (
Visualization Strategy
Do not rely on UV alone.[1][2] You must use a destructive stain to visualize the aliphatic piperidine ring or the alkene.
| Visualization Method | Sensitivity | Mechanism | Protocol Note |
| UV (254 nm) | Low | Product appears as a very faint shadow.[1][2] Easily missed at low concentrations.[1][2] | |
| KMnO | High | Oxidation of alkene | Recommended. The alkene oxidizes to a diol; the spot turns bright yellow/brown against a purple background. |
| Iodine (I | Medium | Reversible adsorption | Good for the piperidine ring.[2] Spots appear brown/yellow.[1][2][4] |
| Dragendorff’s Reagent | High | Amine complexation | False Negative Risk: Works well for the starting material (Piperidine) but often fails for the amide product. |
TLC Mobile Phase Optimization
The product is a tertiary amide and moderately polar.
-
If Streaking Occurs: Add 1% Triethylamine (TEA) to the mobile phase (only if monitoring the amine starting material; the amide product generally does not streak).
Module 2: LC-MS Method Development
The Problem: "No Retention" or "Ghost Peaks"
Acryloyl piperidine is a small, polar molecule (LogP
LC-MS Configuration Guide
1. Column Selection
-
Avoid: Pure C18 columns (e.g., standard ODS) unless using 100% aqueous start.
-
Recommended:
2. Ionization Parameters (ESI+)
-
Target Ion:
-
Fragment Ions (for MS/MS):
-
Buffer: Use 0.1% Formic Acid .[1][2][5] Do not use neutral buffers; the protonation of the amide oxygen is necessary for good ESI+ signal.
Troubleshooting "Ghost" Dimers
If you see a peak at
-
Test: Dilute the sample 10x. If the 279 peak disappears relative to 140, it is an artifact.
Module 3: Reaction Monitoring Logic
Scenario A: Synthesis (Acryloylation of Piperidine)
Reaction: Piperidine + Acryloyl Chloride
-
Monitor: Disappearance of Piperidine (
86) and Appearance of Product ( 140). -
Critical Step: Quench the aliquot with MeOH or Water before injection to destroy excess acryloyl chloride, which can damage the LC column.
Scenario B: Covalent Inhibition (Michael Addition)
Reaction: Protein-Cys + Acryloyl piperidine
-
Monitor: Consumption of the Warhead (
140). -
Warning: The Michael adduct is often stable but can undergo retro-Michael reaction in the MS source if temperatures are too high (>350°C).
Decision Tree: Troubleshooting Signal Loss
Caption: Diagnostic workflow for identifying why 1-(Piperidin-1-yl)prop-2-en-1-one is not detected in LC-MS.
Frequently Asked Questions (FAQ)
Q1: My TLC spot for the product has a "tail" or streak. Why? A: While the product is an amide, residual piperidine (starting material) or hydrolysis products (acrylic acid) can streak. If the streak is the product itself, your silica might be too acidic. Pre-wash the TLC plate with 1% TEA in solvent or switch to Alumina plates.[2]
Q2: Can I use Dragendorff stain?
A: Dragendorff is specific for tertiary amines and alkaloids.[2] While it might stain the amide product weakly, it will stain the starting material (piperidine) intensely. This creates a "masking" effect where you cannot distinguish conversion.[1][2] Use KMnO
Q3: The LC-MS peak area is decreasing over time in the autosampler. A: Acrylamides are reactive Michael acceptors. If your solvent contains nucleophiles (e.g., water, alcohols) and trace base, the compound may hydrolyze or polymerize.
-
Fix: Dissolve samples in anhydrous Acetonitrile (MeCN) . Keep the autosampler at 4°C. Add a radical inhibitor (e.g., 10 ppm BHT) if storing for >24 hours.
Q4: I see a mass of 158 (
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 350473, N-Acryloylpiperidine.[1][2] PubChem. Available at: [Link][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for TLC visualization of alkenes/amides via KMnO4).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons, 2005.[2] (Reference for UV absorption of conjugated carbonyls).
Sources
Validation & Comparative
Comparative Profiling of Covalent Warheads: 1-(Piperidin-1-yl)prop-2-en-1-one vs. Substituted Acrylamides
Executive Summary: The "Goldilocks" Standard
In the design of Targeted Covalent Inhibitors (TCIs), 1-(Piperidin-1-yl)prop-2-en-1-one (hereafter PPO ) serves as the archetypal "naked" acrylamide warhead. Structurally, it represents an unsubstituted acrylamide attached to a cyclic dialkyl amine. This specific electronic configuration places it in the "Goldilocks Zone" of reactivity: it possesses sufficient electrophilicity to modify a cysteine thiol within a protein active site (driven by proximity) but retains enough metabolic stability to resist rapid clearance by cytosolic glutathione (GSH).
This guide compares PPO against alternative electrophiles—ranging from the highly reactive vinyl sulfones to the reversible cyanoacrylamides—providing a decision framework for warhead selection based on kinetic profiling and selectivity requirements.
Technical Profile: The PPO Baseline
Structural Mechanism
PPO functions as a Michael Acceptor . The
Mechanism of Action:
-
Recognition: The scaffold binds non-covalently, positioning the warhead near a target Cysteine.
-
Reaction: The Cysteine thiolate attacks the
-carbon. -
Stabilization: An enolate intermediate forms and is protonated, resulting in a stable thioether adduct.
Visualization: The Michael Addition Pathway
Figure 1: Mechanism of irreversible inhibition via Michael Addition. The PPO warhead requires specific alignment to overcome the activation energy barrier.
Comparative Analysis: PPO vs. Alternatives
The choice of warhead dictates the delicate balance between Potency (
The Competitor Landscape
| Warhead Class | Representative Structure | Intrinsic Reactivity ( | Reversibility | Metabolic Stability ( | Best Use Case |
| PPO (Dialkyl Acrylamide) | Unsubstituted Acrylamide | Moderate | Irreversible | High (>2h) | Baseline: Validated targets with non-catalytic Cys. |
| Methacrylamide | Low | Irreversible | Very High | High Selectivity: When PPO shows toxicity; requires perfect positioning. | |
| 2-Butynamide | Alkyne | Low | Irreversible | High | Steric Constraints: When the active site is tight; lower reactivity than PPO. |
| Vinyl Sulfone | Phenyl Vinyl Sulfone | High | Irreversible | Low | Hard Targets: Lysine targeting or unreactive Cysteines (High toxicity risk). |
| 2-Cyano-acrylamide | Very High | Reversible | Low | Tunable Residence Time: High potency needed but irreversible binding is a safety risk. |
Key Differentiators
-
PPO vs. Vinyl Sulfones: Vinyl sulfones are "harder" electrophiles and often less selective, capable of labeling Lysine residues and reacting rapidly with GSH. PPO is "softer," preferring Thiolates, making it safer for systemic administration.
-
PPO vs. Propynamides (Alkynes): Alkynes are less reactive than PPO. They require a very specific angle of attack (linear geometry) to react with Cysteine. If PPO is too promiscuous, switching to an alkyne can improve selectivity.
-
PPO vs. Reversible Covalent:
-Cyanoacrylamides react faster than PPO due to the electron-withdrawing cyano group but allow the protein to regenerate (reverse reaction). This is superior if the target protein has a rapid turnover rate.
Experimental Validation: The GSH Reactivity Assay
To validate PPO or compare a new analog, you must measure Intrinsic Reactivity . The industry gold standard is the Glutathione (GSH) half-life assay.
Why this matters?
Intrinsic reactivity (
Protocol: NMR-Based GSH Kinetics
This protocol avoids the ionization variations of LC-MS and provides direct structural evidence of adduct formation.
Reagents:
-
Test Compound (PPO analog)
-
L-Glutathione (reduced)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated Phosphate Buffer (pH 7.4, 100 mM)
Workflow:
-
Preparation: Dissolve Test Compound (10 mM) and Internal Standard in DMSO-
. -
Baseline: Acquire a
H NMR spectrum (t=0) to confirm integrals of the vinyl protons (typically 6.0–6.8 ppm). -
Initiation: Add GSH (dissolved in buffer) to the NMR tube. Final ratio: 1:10 (Compound:GSH) to ensure pseudo-first-order kinetics.
-
Monitoring: Acquire spectra every 15 minutes for 4–8 hours at 37°C.
-
Analysis: Track the disappearance of the vinyl proton signals relative to the internal standard.
Calculation:
Plot
Visualization: Assay Decision Logic
Figure 2: Decision matrix based on Glutathione (GSH) half-life results.
Strategic Recommendations
-
Start with PPO: When screening fragments or designing a new TCI, use the 1-(Piperidin-1-yl)prop-2-en-1-one motif as your starting point. It provides the best balance of solubility and reactivity.
-
Tune via Substitution:
-
If
is high but cellular toxicity is observed, switch to an -methyl acrylamide (methacrylamide). -
If potency is low despite good non-covalent binding (
), switch to an -cyanoacrylamide or 2-chloroacetamide (though watch for toxicity with the latter).
-
-
Verify Selectivity: Always pair your PPO-based lead with a "saturated" control (propionamide analog) in biological assays. If the saturated control is active, your effect is non-covalent.
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Keeley, A., et al. (2019). Characterising Covalent Warhead Reactivity. Bioorganic & Medicinal Chemistry. Link
-
Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. Link
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. Link
-
McAulay, K., et al. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. Link
Technical Comparison: 1-(Piperidin-1-yl)prop-2-en-1-one vs. N,N-Dimethylacrylamide
The following technical guide provides an in-depth comparison between 1-(Piperidin-1-yl)prop-2-en-1-one (Acryloylpiperidine) and N,N-Dimethylacrylamide (DMA).
A Guide to Structural Rigidity, Hydrophilicity, and Polymerization Kinetics[1][2][3][4]
Executive Summary
This guide compares two structural isomers of disubstituted acrylamides: N,N-Dimethylacrylamide (DMA) and 1-(Piperidin-1-yl)prop-2-en-1-one (commonly referred to as Acryloylpiperidine or AP ).
While they share the same molecular formula (
Correction on Chemical Identity:
-
DMA (
): The "Gold Standard" for hydrophilic resins (e.g., ChemMatrix) and hydrogels. It is non-cyclic, highly polar, and water-soluble. -
Acryloylpiperidine (
): A cyclic acrylamide where the nitrogen is part of a piperidine ring. This ring structure imparts significant hydrophobicity and steric rigidity , leading to polymers with higher Glass Transition Temperatures ( ) and distinct thermoresponsive (LCST) behavior in water.
Key Takeaway: Choose DMA for maximum hydrophilicity and rapid polymerization. Choose Acryloylpiperidine (AP) when you require mechanical stiffness (high
Chemical & Physical Profile
| Feature | N,N-Dimethylacrylamide (DMA) | 1-(Piperidin-1-yl)prop-2-en-1-one (AP) |
| CAS Number | 2680-03-7 | 1693-82-9 |
| Structure | Linear, disubstituted amide | Cyclic amide (Piperidine ring) |
| Molecular Weight | 99.13 g/mol | 139.19 g/mol |
| Physical State | Colorless liquid | Colorless to pale yellow liquid |
| Water Solubility | Miscible (Highly Hydrophilic) | Soluble cold; exhibits LCST (Thermoresponsive) |
| Polymer | ~119°C | >140°C (Rigid Ring Effect) |
| Primary Utility | Hydrophilic resins, hydrogels | Thermoresponsive carriers, kinetic hydrate inhibitors |
Polymerization Behavior & Kinetics[4]
Reactivity and Sterics
-
DMA: The two methyl groups provide minimal steric hindrance. DMA polymerizes rapidly in radical conditions (
is high). It is prone to "gel effect" (auto-acceleration) early in bulk polymerizations due to strong hydrogen bonding with solvent or self-association. -
Acryloylpiperidine (AP): The piperidine ring adds bulk close to the vinyl group. While still highly reactive, the propagation rate constant (
) is often lower than DMA due to steric hindrance. However, the cyclic structure reduces rotational freedom , leading to polymers with significantly higher structural rigidity.
Thermoresponsive Behavior (LCST)
A critical differentiator is the interaction with water.[1][2]
-
Poly(DMA): Generally soluble in water at all temperatures (unless in very high salt). It is a "super-hydrophilic" polymer.
-
Poly(AP): Exhibits Lower Critical Solution Temperature (LCST) behavior.[1][3][4][5] At low temperatures, hydrogen bonding dominates, and it is soluble.[1] As temperature rises (typically > 5-10°C depending on MW and concentration, though often cited as having a cloud point in specific mixtures), the hydrophobic piperidine ring dominates, causing phase separation. This makes AP ideal for smart drug delivery systems that release payload upon thermal triggering.
Application Focus: Peptide Synthesis & Drug Delivery[4]
Solid Phase Peptide Synthesis (SPPS)
-
DMA Role: DMA is the backbone monomer for ChemMatrix resin. Its high hydrophilicity allows the resin to swell in both organic solvents (DCM, DMF) and aqueous buffers, making it superior for synthesizing long, complex, or hydrophobic peptides that would aggregate on polystyrene.
-
AP Role: AP is used to modulate hydrophobicity . In flow-chemistry SPPS, AP can be copolymerized to adjust the swelling ratio of the resin. If a resin is too hydrophilic, it may become mechanically unstable; adding AP introduces rigidity and hydrophobic domains without sacrificing amide density.
Drug Delivery Systems[4][6]
-
DMA: Used as a "stealth" coating similar to PEG. It prevents protein adsorption due to its neutral, hydrophilic nature.
-
AP: Used for controlled release . Nanogels made of Poly(AP) shrink and collapse above their LCST, squeezing out the drug. This is used for hyperthermia-triggered drug release in oncology.
Experimental Protocols
Protocol A: Comparative Radical Polymerization
Objective: To observe the viscosity difference (proxy for MW and chain rigidity) between Poly(DMA) and Poly(AP).
Reagents:
-
Monomer: DMA or AP (1.0 g)
-
Solvent: Anhydrous DMF (9.0 mL)
-
Initiator: AIBN (10 mg)
Workflow:
-
Preparation: Dissolve 1.0 g of monomer in 9.0 mL DMF in a Schlenk tube. Add 10 mg AIBN.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for acrylamides).
-
Polymerization: Immerse tube in an oil bath at 70°C for 12 hours.
-
Precipitation:
-
Pour Poly(DMA) solution into cold diethyl ether (Polymer precipitates as white sticky solid).
-
Pour Poly(AP) solution into hexane (Polymer precipitates as powder).
-
-
Analysis: Dry in vacuum oven. Measure
via DSC (10°C/min ramp).-
Expected Result: Poly(DMA)
; Poly(AP) .
-
Protocol B: LCST Cloud Point Determination
Objective: To demonstrate the thermoresponsive nature of AP vs the stability of DMA.
Workflow:
-
Prepare 1 wt% aqueous solutions of purified Poly(DMA) and Poly(AP).
-
Place both vials in a temperature-controlled water bath starting at 4°C.
-
Increase temperature by 1°C/min.
-
Monitor optical transmittance (500 nm).
-
Poly(DMA): Remains clear (>95% transmittance) up to boiling (100°C).
-
Poly(AP): Solution turns cloudy (phase separation) as it passes its LCST (typically visible < 30°C depending on exact synthesis conditions).
-
Visualizing the Difference
Figure 1: Decision tree illustrating the structural divergence and resulting application fields for DMA and AP.
References
-
ChemicalBook. (2024). N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2021). A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels. Retrieved from
-
MDPI. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide.... Retrieved from
-
Polymer Source. (n.d.). Poly(N,N-dimethylacrylamide) Specification Sheet. Retrieved from
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: 1-(Piperidin-1-yl)prop-2-en-1-one vs. Non-Covalent Alternatives
[1]
Executive Summary & Molecular Context
1-(Piperidin-1-yl)prop-2-en-1-one (also known as N-acryloylpiperidine) serves as a fundamental archetype in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of a piperidine ring attached to an acrylamide "warhead."
-
Role: It acts as a Targeted Covalent Inhibitor (TCI) fragment.[1] The acrylamide moiety functions as a Michael acceptor, forming an irreversible covalent bond with nucleophilic cysteine residues on a target protein.
-
The Non-Covalent Alternative: The direct structural comparator is 1-propionylpiperidine (where the vinyl double bond is saturated). This analog lacks the electrophilic capacity to form covalent bonds and relies solely on weak thermodynamic interactions (Van der Waals, H-bonds) for binding.[1]
This guide compares the kinetic performance, experimental validation, and utility of this covalent fragment against non-covalent alternatives.
Mechanistic Divergence: The Michael Addition
The defining feature of 1-(Piperidin-1-yl)prop-2-en-1-one is its ability to bypass the limitations of equilibrium binding through a two-step mechanism.[1]
The Two-Step Kinetic Model
While non-covalent inhibitors are governed by simple equilibrium (
- (Binding Step): The piperidine ring positions the molecule within the pocket via non-covalent interactions.
- (Reaction Step): The acrylamide warhead executes a nucleophilic attack on a proximal cysteine thiolate, forming a permanent thioether bond.[1]
Visualization: Reaction Pathway & Screening Logic[1]
Figure 1: Mechanistic bifurcation between covalent acrylamides (top) and non-covalent analogs (bottom).[1] The covalent path leads to an irreversible 'sink' state.
Kinetic Profiling: The "Infinite Affinity" Advantage
The primary advantage of 1-(Piperidin-1-yl)prop-2-en-1-one over its non-covalent analog is time-dependent potency .[1]
Comparative Data Profile
The following table illustrates typical data observed when comparing this acrylamide fragment to a non-covalent control in a biochemical assay (e.g., against a cysteine-containing kinase or protease).
| Parameter | Covalent Fragment (Acryloyl piperidine) | Non-Covalent Analog (Propionyl piperidine) | Implication |
| IC50 Behavior | Decreases over time (Time-Dependent) | Stable over time (Time-Independent) | Covalent potency improves with incubation duration.[1] |
| Binding Metric | Covalent efficacy is driven by reaction rate, not just binding tightness.[1] | ||
| Washout Stability | Activity remains inhibited | Activity recovers | Covalent bonds survive dialysis/dilution; non-covalent do not.[1] |
| Potency Ceiling | Can achieve nanomolar potency even with weak initial binding | Limited by residence time ( | Covalent warheads can "rescue" weak binders.[1] |
The Time-Dependent IC50 Shift
To validate the covalent mechanism, you must run the
-
Covalent Result:
drops significantly (e.g., from 10 µM to 0.5 µM) as the irreversible reaction proceeds. -
Non-Covalent Result:
remains constant (e.g., stays at 10 µM) because equilibrium is reached quickly.[1]
Experimental Validation Protocols
As a Senior Scientist, you cannot rely on IC50 data alone.[1] You must rigorously prove the mechanism using the following self-validating protocols.
Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)
Objective: Confirm the physical formation of a covalent bond and the stoichiometry (1:1 adduct).
-
Preparation: Incubate Target Protein (5 µM) with 1-(Piperidin-1-yl)prop-2-en-1-one (50 µM, 10x excess) in buffer (pH 7.4) for 60 minutes.
-
Control: Run a parallel incubation with the non-covalent analog (1-propionylpiperidine).
-
Analysis: Inject samples into LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra to zero-charge mass.[1]
-
Validation Criteria:
Protocol B: Jump-Dilution (Washout) Assay
Objective: Distinguish between slow-binding non-covalent inhibition and true irreversible inhibition.
-
Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x IC50) for 1 hour.
-
Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing substrate.
-
Measurement: Monitor enzymatic product formation continuously.
-
Interpretation:
Selectivity & Safety: The "Glutathione Sponge" Risk
A critical downside of simple fragments like 1-(Piperidin-1-yl)prop-2-en-1-one is their high intrinsic reactivity.[1] Unlike optimized drugs (e.g., Ibrutinib) where the scaffold guides the warhead, this fragment lacks a complex recognition element.
-
Risk: It may react non-specifically with Glutathione (GSH), the cell's primary antioxidant.
-
Assessment: Calculate the Stability Index .
[1]
Workflow for Covalent Fragment Optimization
Figure 2: Decision tree for assessing the viability of acrylamide fragments based on intrinsic reactivity.
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[3][4][5] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[1]
-
Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350-1368.[1] Link[1]
-
Resnick, E., et al. (2019).[1] "Rapid Evaluation of Covalent Inhibitor Kinetics using a Fluorescence-Based Assay." Cell Chemical Biology, 26(7), 1032-1042.[1] Link
A Comparative Guide to Target Validation Studies for Novel Covalent Inhibitors: The Case of 1-(Piperidin-1-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of failures attributed to a lack of robust target validation. This guide provides a comprehensive framework for the rigorous target validation of novel therapeutic compounds, using the electrophilic agent "1-(Piperidin-1-yl)prop-2-en-1-one" as a representative case study. This molecule contains an acrylamide warhead, a common feature in covalent inhibitors that irreversibly bind to their target proteins. We present a multi-pronged, comparative approach designed to build a high-confidence portfolio of evidence for a compound's mechanism of action. By integrating cutting-edge cellular target engagement assays, disease-relevant phenotypic screens, and genetic validation techniques, researchers can de-risk their drug discovery programs and increase the probability of clinical success. This guide offers not just protocols, but the strategic rationale behind them, empowering scientists to make informed decisions in their own target validation campaigns.
Introduction: The Case for a Novel Covalent Inhibitor
1-(Piperidin-1-yl)prop-2-en-1-one is a small molecule featuring a piperidine ring and a reactive acrylamide group. The acrylamide moiety is an electrophilic Michael acceptor, designed to form a permanent, covalent bond with nucleophilic residues—typically cysteine—on a target protein. This class of inhibitors, known as covalent inhibitors, has seen a resurgence in drug development, exemplified by the success of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers.[1][2][3] The irreversible nature of these inhibitors can offer enhanced potency, prolonged duration of action, and a distinct pharmacological profile compared to their non-covalent counterparts.
However, the very reactivity that makes these compounds effective also presents a challenge: the potential for off-target interactions. Therefore, for a novel covalent inhibitor like 1-(Piperidin-1-yl)prop-2-en-1-one, a rigorous and multi-faceted target validation strategy is not just recommended; it is imperative.
The Imperative of Rigorous Target Validation
Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating it with a therapeutic agent is likely to have a beneficial effect.[4][5] Insufficient validation is a primary cause of costly late-stage failures in clinical trials. An ideal drug target should be intrinsically linked to the disease mechanism and be "druggable," meaning it can be bound and modulated by a small molecule.[6] This guide outlines a "weight-of-evidence" approach, where data from orthogonal assays are compiled to build an irrefutable case for a compound's on-target activity.
A Multi-Pronged Comparative Target Validation Strategy
For this guide, we will hypothesize that preliminary screens have suggested Bruton's tyrosine kinase (BTK) as a potential target for 1-(Piperidin-1-yl)prop-2-en-1-one. BTK is a well-validated target in B-cell malignancies, and the first-in-class covalent inhibitor, Ibrutinib, serves as an excellent benchmark for comparison.[1][7][8] Ibrutinib works by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, thereby inhibiting its enzymatic activity and disrupting the B-cell receptor signaling pathway.[1][2]
Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most critical step is to confirm that the compound physically interacts with its intended target within a live cell. This moves beyond purified protein assays, providing a more physiologically relevant context.
Featured Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique for assessing drug-target engagement in a native cellular environment.[9][10] The principle is that when a drug binds to its target protein, it generally increases the protein's thermal stability.[10] This stabilization can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[10][11][12]
Experimental Protocol: CETSA for BTK Engagement
-
Cell Culture: Culture a human B-cell lymphoma cell line (e.g., TMD8) that endogenously expresses BTK.
-
Compound Treatment: Treat cells with 1-(Piperidin-1-yl)prop-2-en-1-one (e.g., at 10 µM), Ibrutinib (1 µM, positive control), and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble BTK at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble BTK against temperature to generate a "melting curve." A shift in the curve to a higher temperature indicates target stabilization.
Alternative Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is another live-cell method that measures compound binding.[13][14] It relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the same protein.[15][16][17] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[17] While highly sensitive, this method requires genetic modification of the target protein, which is a key difference from CETSA.
Data Presentation: Comparing Target Engagement
| Compound | Concentration | Target Protein | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (DMSO) | 0.1% | BTK | N/A | Baseline thermal stability |
| Ibrutinib | 1 µM | BTK | +8.2 °C | Strong target engagement |
| 1-(Piperidin-1-yl)prop-2-en-1-one | 10 µM | BTK | +6.5 °C | Robust target engagement |
| Vehicle (DMSO) | 0.1% | Control Protein (e.g., GAPDH) | N/A | No stabilization of non-target protein |
| 1-(Piperidin-1-yl)prop-2-en-1-one | 10 µM | Control Protein (e.g., GAPDH) | +0.3 °C | Target-specific engagement |
Diagram: CETSA Experimental Workflow
CETSA Workflow for Target Engagement.
Pillar 2: Linking Target Engagement to Cellular Function
Confirming that a compound binds its target is crucial, but it's equally important to show that this binding event leads to a desired biological outcome. Phenotypic assays in disease-relevant cell models provide this vital link.
Featured Methodology: Cell Proliferation Assay
Since BTK is a key kinase in the B-cell receptor pathway that promotes cell proliferation and survival, its inhibition is expected to reduce the viability of BTK-dependent cancer cells.[1][18]
Experimental Protocol: Anti-Proliferation Assay (MTS/CellTiter-Glo®)
-
Cell Seeding: Seed TMD8 cells in 96-well plates at an appropriate density.
-
Compound Titration: Treat the cells with a serial dilution of 1-(Piperidin-1-yl)prop-2-en-1-one and Ibrutinib (e.g., from 100 µM down to 1 nM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add MTS reagent or CellTiter-Glo® reagent to the wells and measure absorbance or luminescence, respectively, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Efficacy in a Cellular Model
| Compound | Target | Cell Line | IC50 (nM) | Interpretation |
| Ibrutinib | BTK | TMD8 | 11 | Potent inhibition of proliferation |
| 1-(Piperidin-1-yl)prop-2-en-1-one | BTK (putative) | TMD8 | 45 | Effective inhibition of proliferation |
| Doxorubicin | DNA Topoisomerase | TMD8 | 200 | Non-specific cytotoxic control |
CRISPR-KO Validation Logic.
Synthesizing the Evidence and Future Directions
By systematically applying these three pillars of target validation, a researcher can build a powerful and convincing case. The CETSA data confirms that the compound binds to the target in live cells. The phenotypic assay demonstrates that this binding event translates into a desired functional outcome in a disease-relevant model. Finally, the CRISPR-KO experiment provides the definitive genetic proof that the observed phenotype is a direct consequence of the compound's interaction with the intended target.
This comprehensive validation package significantly de-risks the progression of a compound like 1-(Piperidin-1-yl)prop-2-en-1-one into more advanced preclinical and, eventually, clinical studies. Future work would involve broader off-target profiling (e.g., using proteomic methods), in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments.
References
-
Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. [Link]
-
D'Cruz, O. J., & Uckun, F. M. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Expert Opinion on Investigational Drugs, 22(11), 1465-1478. [Link]
-
Patsnap. (2024). What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]
-
PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidine. National Center for Biotechnology Information. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 191-207. [Link]
-
Li, Q., & Xia, Z. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 13, 869343. [Link]
-
Scarfò, L., & Ghia, P. (2023). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. British Journal of Haematology, 201(3), 394-405. [Link]
-
News-Medical. (2021). NanoBRET™ Target Engagement for drug development. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4502. [Link]
-
Jar-Welin, O., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1269-1281. [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Link]
-
Varghese, S., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 707797. [Link]
-
Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2256. [Link]
-
Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. [Link]
-
PubChem. (n.d.). 1-(Prop-2-en-1-yl)piperidin-2-one. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Ibrutinib. [Link]
-
IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action. [Link]
-
Mato, A. R., et al. (2021). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 21(10), 649-656. [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]
-
Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(8), 1109-1113. [Link]
-
Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
YouTube. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. [Link]
-
YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 107–117. [Link]
-
Cancer Research. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]
-
Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube. [Link]
-
Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?. [Link]
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- 2. Ibrutinib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
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- 5. wjbphs.com [wjbphs.com]
- 6. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
Covalent Warhead Profiling: The Selectivity Landscape of 1-(Piperidin-1-yl)prop-2-en-1-one
Product Identity: 1-(Piperidin-1-yl)prop-2-en-1-one (Synonyms: N-Acryloylpiperidine, 1-Acryloylpiperidine) Classification: Cysteine-Targeting Covalent Warhead (Michael Acceptor) Application: Fragment-Based Drug Discovery (FBDD), Covalent Inhibitor Design, Activity-Based Protein Profiling (ABPP)
Executive Summary: The Warhead Dilemma
In the design of Targeted Covalent Inhibitors (TCIs), the "warhead"—the electrophilic moiety responsible for bond formation—dictates the delicate balance between potency and toxicity. 1-(Piperidin-1-yl)prop-2-en-1-one represents the quintessential "naked" acrylamide warhead.
Unlike highly reactive chloroacetamides or promiscuous Michael acceptors, this acrylamide derivative occupies a "Goldilocks" zone of electrophilicity. It is sufficiently unreactive to survive circulation in plasma (high metabolic stability) but reactive enough to form an irreversible covalent bond with a cysteine thiolate only when positioned in close proximity by a high-affinity scaffold.
This guide objectively compares its cross-reactivity profile against standard alternatives and details the experimental workflows required to validate its selectivity in your specific biological context.
Mechanism of Action: The Michael Addition
The core reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one relies on a 1,4-conjugate addition (Michael addition). The piperidine ring acts as a tertiary amide scaffold, modulating the electron density of the vinyl group.
Mechanistic Pathway[1][2]
The sulfur atom of a cysteine residue (nucleophile) attacks the
Figure 1: The irreversible covalent labeling mechanism. The reaction is driven by the nucleophilicity of the specific cysteine residue.
Comparative Analysis: Off-Target Potential
The primary risk with covalent inhibitors is immunogenicity and toxicity arising from the modification of off-target proteins (e.g., conjugation to Glutathione or random surface cysteines on housekeeping proteins).
Comparison Table: Electrophilic Reactivity Profiles
| Feature | 1-(Piperidin-1-yl)prop-2-en-1-one (Acrylamide) | Chloroacetamides (e.g., 2-chloro-1-(piperidin-1-yl)ethan-1-one) | Propargylamides |
| Reaction Type | Michael Addition (1,4-addition) | Addition (requires activation) | |
| Intrinsic Reactivity ( | Moderate (Tunable) | High (Often promiscuous) | Low (Latent electrophile) |
| Selectivity Driver | Ligand binding affinity ( | Intrinsic reactivity (Kinetic control) | Catalytic activation by target |
| GSH Half-life ( | Hours to Days (High Stability) | Minutes to Hours (Low Stability) | Very High (>24h) |
| Risk of Haptenization | Low to Moderate | High (Skin sensitization risk) | Low |
| Primary Use Case | Clinical Candidates (e.g., Ibrutinib, Osimertinib) | Chemical Probes (Discovery tools) | Specialized Probes |
Key Insight: Why Choose the Acrylamide?
While chloroacetamides are excellent for initial "fishing" experiments in ABPP because they label everything, they are poor drug candidates due to systemic toxicity. The acrylamide moiety in 1-(Piperidin-1-yl)prop-2-en-1-one requires the non-covalent portion of the molecule to "park" the warhead next to the cysteine for a significant duration, thereby enforcing selectivity.
Experimental Protocols for Validation
To validate the safety and selectivity of this warhead in your pipeline, you must perform two critical assays: Intrinsic Reactivity (GSH) and Proteome-Wide Selectivity (ABPP) .
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To determine the intrinsic electrophilicity (
Materials:
-
Test Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM DMSO stock).
-
Internal Standard: Indomethacin or Warfarin.
-
Buffer: PBS pH 7.4 (physiologically relevant).
-
Reduced Glutathione (GSH).
Workflow:
-
Incubation: Prepare a reaction mixture containing 50 µM Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS.
-
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile containing the Internal Standard.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.
-
Calculation: Plot
vs. Time. The slope is .-
Success Metric: A
minutes indicates acceptable stability for a drug candidate.
-
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To map the "off-target" landscape in a complex proteome.
This protocol uses a "Click-Chemistry" approach.[1] You must synthesize an alkynyl-analogue of 1-(Piperidin-1-yl)prop-2-en-1-one or use a competition assay with a broad-spectrum probe.
Figure 2: Gel-free ABPP workflow for identifying specific protein targets and off-targets.
Methodology:
-
Lysate Prep: Generate cell lysates (e.g., HEK293 or relevant disease line) at 1 mg/mL.
-
Competition (Optional but Recommended): Pre-incubate lysate with the "naked" warhead (1-(Piperidin-1-yl)prop-2-en-1-one) at varying concentrations (1, 10, 50 µM) for 30 min.
-
Probe Labeling: Add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne) to all samples.
-
Click Reaction: React with Rhodamine-Azide or Biotin-Azide via CuAAC.
-
Readout:
-
Gel-Based:[2] SDS-PAGE + Fluorescence scanning. Disappearance of bands indicates the acrylamide successfully blocked the cysteine.
-
Mass Spec: Streptavidin enrichment followed by LC-MS/MS to identify exactly which proteins were alkylated.
-
References
-
Covalent Inhibitor Design Principles
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
-
Acrylamide vs.
-
Simmons, B. J., et al. (2016). Electrophilic probes for mapping the reactivity landscape of the human proteome. ACS Chemical Biology, 11(12), 3376-3382. Link
-
-
GSH Reactivity Protocols
-
Flanagan, M. E., et al. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072-10079. Link
-
-
Activity-Based Protein Profiling (ABPP)
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link
-
-
Toxicity of Acrylamides
-
Friedman, M. (2003). Chemistry, biochemistry, and safety of acrylamide. A review. Journal of Agricultural and Food Chemistry, 51(16), 4504-4526. Link
-
Sources
"1-(Piperidin-1-yl)prop-2-en-1-one" selectivity profiling against a kinase panel
Title: Beyond the Warhead: Selectivity Profiling of 1-(Piperidin-1-yl)prop-2-en-1-one (1-Acryloylpiperidine)
Executive Summary: The "Naked" Warhead
In the design of Targeted Covalent Inhibitors (TCIs), the balance between scaffold-mediated recognition and warhead-mediated reactivity is the critical determinant of selectivity.
1-(Piperidin-1-yl)prop-2-en-1-one , commonly known as 1-Acryloylpiperidine , represents the "naked" electrophilic warhead found in blockbuster kinase inhibitors like Ibrutinib. Unlike full inhibitors, this molecule lacks the hinge-binding motif and hydrophobic pharmacophores required for high-affinity non-covalent binding.
This guide profiles 1-Acryloylpiperidine not as a drug candidate, but as a critical control probe . By profiling this fragment against a kinase panel, researchers can decouple intrinsic chemical reactivity from protein-directed affinity, ensuring that a drug's selectivity is driven by molecular recognition rather than promiscuous alkylation.
Mechanism of Action: The Michael Addition
1-Acryloylpiperidine functions as a mild electrophile. It targets nucleophilic cysteine residues (thiolates) within the ATP-binding pocket (e.g., Cys481 in BTK, Cys797 in EGFR) via a Michael addition reaction.
Key Mechanistic Insight:
Unlike highly reactive chloroacetamides (which react via
Figure 1: Mechanism of Cysteine Targeting
Caption: The Michael addition of a cysteine thiolate to the acrylamide beta-carbon. This reaction is irreversible under physiological conditions.
Comparative Profiling: Warhead vs. Scaffold
To understand the selectivity of 1-Acryloylpiperidine, it must be compared against a full inhibitor (Ibrutinib) and a promiscuous alkylator (Iodoacetamide).
Table 1: Selectivity and Potency Comparison
| Feature | 1-Acryloylpiperidine (The Probe) | Ibrutinib (The Drug) | Iodoacetamide (The Alkylator) |
| Role | Reactivity Control / Fragment | BTK Inhibitor | General Cysteine Blocker |
| Primary Target | Non-specific (Surface Cys) | BTK (Cys481) | All accessible Cys |
| BTK IC50 | > 100 µM (Inactive) | 0.5 nM (Potent) | N/A (Non-specific) |
| Mechanism | Ligand-Independent Reactivity | Affinity-Driven Reactivity | Steric-Independent Alkylation |
| Selectivity Profile | Low Affinity, Low Reactivity | High Affinity, High Selectivity | No Affinity, High Reactivity |
| Kinase Panel Hits | Rare (Only hyper-reactive Cys) | Specific (BTK, EGFR, TEC family) | Promiscuous (Hundreds) |
Analysis:
-
The "Scaffold Effect": Ibrutinib achieves nanomolar potency because the pyrazolopyrimidine scaffold positions the acrylamide warhead precisely next to Cys481.
-
The "Naked" Reality: 1-Acryloylpiperidine, lacking this scaffold, has an IC50 > 100 µM. It simply cannot stay in the pocket long enough to react, unless the concentration is artificially high.
Experimental Protocol: Profiling Intrinsic Reactivity
To validate a new covalent inhibitor, you must prove its selectivity exceeds that of the naked warhead.
Workflow: The "Warhead De-Risking" Protocol
Step 1: Glutathione (GSH) Half-Life Assay [1]
-
Objective: Measure intrinsic chemical reactivity (
). -
Method: Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4). Monitor disappearance of parent compound via LC-MS.
-
Benchmark:
-
Ideal Drug:
hours (Low intrinsic reactivity). -
1-Acryloylpiperidine:
minutes (Moderate reactivity). -
Chloroacetamide:[2]
minutes (Too reactive/Toxic).
-
Step 2: Differential Kinase Screening (High vs. Low Concentration)
-
Objective: Distinguish specific binding from promiscuous labeling.
-
Method: Screen against a panel (e.g., KINOMEscan) at 1 µM and 100 µM .
-
Interpretation:
Figure 2: Selectivity Screening Workflow
Caption: Decision tree for validating covalent inhibitors using 1-Acryloylpiperidine as a baseline control.
Data Interpretation & Troubleshooting
When reviewing kinase panel data for 1-Acryloylpiperidine (or your candidate):
-
The "EGFR/BTK Signature": Even the naked warhead may show weak activity against EGFR, BTK, and JAK3 at high concentrations (>50 µM). This is because these kinases have a cysteine (C797, C481, C909) located in a solvent-exposed region of the ATP pocket that is exceptionally nucleophilic. This is not true selectivity; it is opportunistic labeling.
-
The "False Positive" Trap: If your drug candidate hits the same kinases as 1-Acryloylpiperidine with similar weak potency, your drug has failed. It implies the scaffold is not binding, and the warhead is doing all the work.
References
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link
-
Keeley, A., et al. (2019). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules. Link
-
Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry. Link
-
Davidsen, K., et al. (2023).[8] "A mechanistic study of thiol addition to N-acryloylpiperidine." Organic & Biomolecular Chemistry. Link
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- 4. researchgate.net [researchgate.net]
- 5. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 6. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nurixtx.com [nurixtx.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Piperidin-1-yl)prop-2-en-1-one
[1]
Executive Summary & Hazard Architecture
Immediate Action Required: Treat 1-(Piperidin-1-yl)prop-2-en-1-one as a high-risk dermal toxin .[1]
While often categorized alongside general irritants, this compound possesses a specific hazard profile defined by its electrophilic nature.[2] It is classified as H311 (Toxic in contact with skin) and H302 (Harmful if swallowed) .[1][2][3][4] Unlike simple solvents, the danger here is not just immediate irritation, but the potential for systemic toxicity via transdermal absorption.
The Mechanism of Toxicity (The "Why")
To understand the PPE requirements, one must understand the molecular behavior.[2] 1-(Piperidin-1-yl)prop-2-en-1-one is an
-
Electrophilic Attack: The vinyl group is electron-deficient, making it highly reactive toward nucleophiles.[1]
-
Biological Target: Upon skin contact, it can rapidly permeate the stratum corneum and form irreversible covalent bonds with thiol (-SH) groups on cysteine residues in proteins.[1]
-
Consequence: This alkylation can disrupt cellular function and trigger immune sensitization.[2] Therefore, barrier integrity is the primary safety objective.
Hierarchy of Controls & Decision Matrix
Before touching the chemical, you must validate your engineering controls. PPE is the last line of defense, not the first.
Figure 1: Pre-operational safety decision matrix ensuring engineering controls precede PPE usage.
Personal Protective Equipment (PPE) Specifications
The following specifications are non-negotiable for handling CAS 1693-82-9 in its pure liquid state.
A. Hand Protection (Critical)
Risk: Rapid permeation of acrylamide derivatives through thin rubber.[1][2] Protocol: Double Gloving Strategy.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Examination Grade) | 4-5 mil (0.10 mm) | Comfort & tactile sensitivity.[1] Acts as a "breakthrough indicator" (change immediately if outer glove is compromised).[1][2] |
| Outer | Nitrile (High Risk/Extended Cuff) | Minimum 8 mil (0.20 mm) | Primary chemical barrier.[1][2] The extended cuff must cover the lab coat wrist.[2] |
| Spill | Laminate Film (Silver Shield/4H) | Multi-layer | REQUIRED for spill cleanup. Nitrile is insufficient for gross immersion.[1] |
Scientist's Note: Do not use Latex. Acrylamide derivatives have high permeation rates through natural rubber.[1][2] Change outer gloves every 60 minutes of active handling, or immediately upon splash.[2]
B. Eye & Face Protection
Risk: Irreversible corneal damage; absorption through mucous membranes.[1][2]
-
Requirement: Chemical Splash Goggles (Indirect Vent). [1][2]
-
Contraindication: Standard safety glasses are insufficient .[2] Liquids can wick around glasses via capillary action or splash entry from the side.[2]
-
Face Shield: Recommended if handling volumes >50 mL or conducting vigorous exothermic reactions.[2]
C. Body Protection[2][5]
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Verify Physical State: 1-Acryloylpiperidine is a liquid at room temperature (Melting Point ~ -9°C).[1][2][5]
-
Glassware Check: Inspect all flasks for micro-fractures. Electrophiles should be handled in closed systems whenever possible.[1][2]
-
Weighing:
Phase 2: Synthesis & Handling
-
Reagent Addition: Add 1-Acryloylpiperidine slowly. Exotherms are common in Michael additions.[1][2]
-
Temperature Control: If heating is required, use a silicone oil bath or heating block.[2] Avoid water baths to prevent accidental hydrolysis or polymerization if a leak occurs.[1]
-
Quenching: Upon reaction completion, ensure all unreacted acrylamide derivative is consumed or quenched (often with excess nucleophile or acidic workup) before removing from the hood.[1][2]
Phase 3: Decontamination
-
Wipe Down: Wipe all exterior surfaces of flasks with a solvent-soaked tissue (acetone or ethanol) inside the hood.[1][2]
-
Waste Segregation: Dispose of the wipe immediately into solid hazardous waste.[2]
-
Doffing: Remove outer gloves first, turning them inside out.[1] Inspect inner gloves for contamination.[1][2] Remove inner gloves.[1][2] Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]
Emergency Response & Disposal
Spill Response Logic
In the event of a spill outside the fume hood, evacuate the immediate area.[2]
Figure 2: Decision workflow for spill management based on volume.
Waste Disposal[2][7]
References
-
PubChem. (n.d.).[1][2] 1-(Piperidin-1-yl)prop-2-en-1-one (Compound).[1][6] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 1-acryloylpiperidine.[1][2] Retrieved February 1, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Dermal Exposure - Chemical Protective Clothing. United States Department of Labor. Retrieved February 1, 2026, from [Link][1]
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- 2. starlabgroup.com [starlabgroup.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-[3-(2-Nitrophenyl)acryloyl]piperidine Research Chemical [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
